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  • Product: N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide
  • CAS: 312772-68-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide, a novel compound wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide, a novel compound with potential applications in medicinal chemistry and materials science. This document details the molecule's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related thiophene carboxamides. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar compounds.

Introduction

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is a synthetic organic compound featuring a central thiophene-2-carboxamide core. This scaffold is of significant interest in drug discovery, as thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[1]. The molecule incorporates a 5-chlorothiophene moiety, which can influence its electronic properties and metabolic stability, and an N-(3-acetylphenyl) group that provides a site for further functionalization and can impact receptor binding. The amide linkage is a common feature in many pharmaceuticals, contributing to the structural rigidity and hydrogen bonding capacity of the molecule[2]. This guide aims to provide a detailed technical resource for the scientific community, covering its synthesis, properties, and potential applications.

Physicochemical Properties

Based on available data and computational predictions, the core chemical properties of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide are summarized below. It is important to note that while some properties are predicted, they provide a valuable starting point for experimental design.

PropertyValueSource
CAS Number 312772-68-2[3]
Molecular Formula C13H10ClNO2S[3]
Molecular Weight 279.74 g/mol [3]
Exact Mass 279.0120774 u[3]
Predicted Boiling Point 359.3 ± 37.0 °C[3]
Predicted Density 1.389 ± 0.06 g/cm³[3]
Predicted pKa 11.59 ± 0.70[3]

Synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

The synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide can be achieved through a robust and well-established chemical transformation: the formation of an amide bond via the reaction of an acyl chloride with a primary amine[4][5][6]. This approach involves two key precursors: 5-chlorothiophene-2-carbonyl chloride and 3-aminoacetophenone.

Retrosynthetic Analysis

The logical disconnection for the target molecule is at the amide bond, leading to the two key starting materials.

G Target N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide Amide Amide Bond Formation Target->Amide Disconnection SM1 5-chlorothiophene-2-carbonyl chloride Amide->SM1 SM2 3-aminoacetophenone Amide->SM2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

3.2.1. Synthesis of 5-chlorothiophene-2-carbonyl chloride

This acyl chloride can be prepared from 5-chlorothiophene-2-carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂)[7].

  • Reaction: 5-chlorothiophene-2-carboxylic acid is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane or under neat conditions, to yield the corresponding acyl chloride. The reaction is typically heated to ensure completion, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction forward.

3.2.2. Synthesis of 3-aminoacetophenone

3-aminoacetophenone is commonly synthesized by the reduction of 3-nitroacetophenone[8][9].

  • Reaction: The nitro group of 3-nitroacetophenone is reduced to an amine. A common and effective method is catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere[8]. Alternative methods, such as reduction with iron powder in an acidic medium, are also used but can be less environmentally friendly[9].

Experimental Protocol for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

This protocol details the final amide coupling step.

Materials:

  • 5-chlorothiophene-2-carbonyl chloride

  • 3-aminoacetophenone

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction[6].

  • Acyl Chloride Addition: Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled reaction mixture dropwise. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities) and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start Start Dissolve Amine Dissolve 3-aminoacetophenone in anhydrous DCM Start->Dissolve Amine Add Base Add triethylamine and cool to 0 °C Dissolve Amine->Add Base Add Acyl Chloride Slowly add 5-chlorothiophene-2-carbonyl chloride Add Base->Add Acyl Chloride React Stir at room temperature (Monitor by TLC) Add Acyl Chloride->React Workup Aqueous workup (H2O, NaHCO3, Brine) React->Workup Purify Dry, concentrate, and purify (Recrystallization or Chromatography) Workup->Purify End End Purify->End

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic protons of the thiophene ring will appear as two doublets.

    • Aromatic protons of the phenyl ring will show complex splitting patterns (singlet, doublet, triplet).

    • A singlet corresponding to the methyl protons of the acetyl group.

    • A broad singlet for the amide N-H proton.

  • ¹³C NMR:

    • Signals for the carbonyl carbons of the amide and the acetyl group.

    • Distinct signals for the carbon atoms of the thiophene and phenyl rings.

    • A signal for the methyl carbon of the acetyl group.

  • IR Spectroscopy:

    • A characteristic N-H stretching vibration.

    • Two C=O stretching vibrations for the amide and ketone functionalities.

    • C-Cl stretching vibration.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Potential Biological and Pharmacological Significance

Thiophene-2-carboxamide derivatives are a well-known class of compounds with diverse biological activities[1]. The structural features of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide suggest several potential areas for pharmacological investigation.

  • Anticancer Activity: Many thiophene carboxamide derivatives have been reported to exhibit significant anticancer activity[10]. The planar aromatic systems in the target molecule could facilitate intercalation with DNA or binding to enzyme active sites.

  • Antibacterial and Antifungal Activity: The thiophene ring is a common pharmacophore in antimicrobial agents. The presence of the chlorine atom can enhance lipophilicity, potentially improving cell membrane penetration[1].

  • Enzyme Inhibition: The amide and acetyl groups can participate in hydrogen bonding and other interactions within the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor. For instance, related sulfonamide derivatives of chlorothiophene are known to inhibit carbonic anhydrase[11].

The acetylphenyl moiety offers a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Conclusion

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is a compound of interest with a straightforward synthetic route. This guide provides a solid foundation for its preparation and characterization. The known biological activities of related thiophene carboxamides suggest that this molecule could be a valuable lead compound in drug discovery programs. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this promising compound.

References

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Sources

Exploratory

Technical Guide: Synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Part 1: Executive Summary & Strategic Analysis Target Molecule: N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide Molecular Formula: C₁₃H₁₀ClNO₂S Core Scaffold: Thiophene-2-carboxamide linked to an acetophenone moiety....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide Molecular Formula: C₁₃H₁₀ClNO₂S Core Scaffold: Thiophene-2-carboxamide linked to an acetophenone moiety.

This guide details the synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide , a structural motif relevant in medicinal chemistry, particularly in the development of Factor Xa inhibitors and antiviral agents (e.g., EV71 inhibitors).

Synthetic Strategy: The Acyl Chloride Activation Pathway

While peptide coupling reagents (HATU, EDC) are common in discovery chemistry, the Acyl Chloride Method is selected here as the primary protocol .

Rationale for Selection:

  • Nucleophilicity Concerns: The amine partner, 3-aminoacetophenone , possesses an electron-withdrawing acetyl group at the meta-position. This reduces the nucleophilicity of the aniline nitrogen, making it sluggish in standard carbodiimide couplings. The high electrophilicity of the acid chloride overcomes this deactivation.

  • Purification Efficiency: The acid chloride route utilizes thionyl chloride (

    
    ), generating gaseous byproducts (
    
    
    
    ,
    
    
    ) that simplify workup.
  • Scalability: This pathway is the industry standard for thiophene-2-carboxamides due to the stability of the thiophene ring under acid chloride formation conditions.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is deconstructed into two distinct synthons: the electrophilic 5-chlorothiophene-2-carbonyl chloride and the nucleophilic 3-aminoacetophenone .

Retrosynthesis Target Target Molecule N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide Bond Amide Bond Disconnection Target->Bond Retrosynthesis AcidChloride Electrophile (Synthon A) 5-chlorothiophene-2-carbonyl chloride Bond->AcidChloride Amine Nucleophile (Synthon B) 3-aminoacetophenone Bond->Amine Precursor Starting Material 5-chlorothiophene-2-carboxylic acid AcidChloride->Precursor Activation (SOCl2)

Figure 1: Retrosynthetic breakdown of the target amide showing the disconnection into the activated acid chloride and the deactivated aniline derivative.

Part 3: Detailed Experimental Protocol

Phase 1: Activation (Synthesis of Acid Chloride)

Objective: Convert 5-chlorothiophene-2-carboxylic acid to 5-chlorothiophene-2-carbonyl chloride.

Reagents:

  • 5-Chlorothiophene-2-carboxylic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 eq) – Excess acts as solvent & reagent.
    
  • DMF (Dimethylformamide) (Catalytic, 2-3 drops)

  • Solvent: Toluene (Optional, can run neat in

    
    )
    

Protocol:

  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

    
     or 
    
    
    
    inlet).
  • Addition: Charge the flask with 5-chlorothiophene-2-carboxylic acid. Add Thionyl Chloride slowly. Add catalytic DMF.[2] Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor gas evolution (
    
    
    
    ); reaction is complete when evolution ceases and the solution becomes homogeneous.
  • Isolation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/orange oil or low-melting solid.
    
    • Critical Checkpoint: Avoid water contact.[3] Proceed immediately to Phase 2.

Phase 2: Amide Coupling

Objective: React the acid chloride with 3-aminoacetophenone.

Reagents:

  • Crude 5-chlorothiophene-2-carbonyl chloride (from Phase 1, ~1.0 eq)[4]

  • 3-Aminoacetophenone (1.0 eq)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 eq) – Scavenges HCl.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[2]

Protocol:

  • Solubilization: Dissolve 3-aminoacetophenone and Triethylamine in anhydrous DCM (10 mL/g) in a round-bottom flask under Nitrogen atmosphere. Cool to

    
     in an ice bath.
    
  • Coupling: Dissolve the crude acid chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Exothermic reaction – control addition rate.

  • Propagation: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.

    • TLC Monitoring: Mobile Phase Hexane:Ethyl Acetate (7:3). The amine spot should disappear; a new, less polar product spot should appear.

  • Workup:

    • Dilute with DCM.

    • Acid Wash: Wash with 1N HCl (

      
      ) to remove unreacted amine and pyridine/TEA. Crucial for purity.
      
    • Base Wash: Wash with Saturated

      
       to remove any hydrolyzed acid.
      
    • Brine Wash: Wash with saturated NaCl.[5]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Phase 3: Purification & Characterization

Recrystallization (Recommended): The crude solid is typically off-white to pale yellow. Recrystallize from Ethanol or an Ethanol/Water mixture.[2]

  • Dissolve crude solid in boiling ethanol.

  • Add hot water dropwise until slight turbidity persists.

  • Cool slowly to

    
    . Filter the crystals.
    

Expected Analytical Data:

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Expected range

    
     (dependent on specific polymorph).
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.4 ppm (s, 1H, NH  amide).
      
    • 
       8.2 ppm (s, 1H, Ar-H, H2  of phenyl ring).
      
    • 
       7.9 ppm (d, 1H, Ar-H, H4/H6  of phenyl).
      
    • 
       7.7 ppm (d, 1H, Thiophene H3 ).
      
    • 
       7.2 ppm (d, 1H, Thiophene H4 ).
      
    • 
       2.6 ppm (s, 3H, CH3  acetyl).
      

Part 4: Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic acyl substitution. The base (


) is critical not just for neutralizing the byproduct HCl, but for driving the equilibrium forward by preventing the protonation of the amine reactant.

Mechanism Step1 Step 1: Nucleophilic Attack Amine attacks Carbonyl C Step2 Step 2: Tetrahedral Intermediate O- formation Step1->Step2 Step3 Step 3: Elimination Chloride ion departs Step2->Step3 Step4 Step 4: Deprotonation Base removes H+ from N Step3->Step4

Figure 2: Step-wise mechanism of the amide coupling. The base is essential in Step 4 to regenerate the neutral amide.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried. Use fresh

. Store acid chloride under

.[3]
Sticky Product Residual Solvent/DMFDry product under high vacuum for 12h. Recrystallize from Ethanol/Water.[2]
Starting Material Remaining Low Nucleophilicity of AmineIncrease reaction time or reflux the DCM step (switch to DCE or THF for higher temp).
Impurity: Hydrolyzed Acid Incomplete CouplingPerform the

wash rigorously during workup to remove the acid.

Part 6: Safety & EHS (Environmental, Health, Safety)

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO2 gases. Perform all operations in a functioning fume hood.

  • Thiophenes: Many halothiophenes are skin irritants and potential sensitizers. Wear nitrile gloves and long sleeves.

  • 3-Aminoacetophenone: Harmful if swallowed or inhaled.[3][6] Avoid dust formation.

References

  • ChemicalBook. (2025).[4] 5-Chlorothiophene-2-carbonyl chloride Properties and Synthesis. Retrieved from

  • TCI Chemicals. (2025). 5-Chlorothiophene-2-carbonyl Chloride Product Specifications. Retrieved from

  • Vertex AI Search. (2025). Patent CN102659756A: Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Retrieved from

  • RSC Advances. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors.[7] Retrieved from

  • BenchChem. (2025). General Amide Coupling Protocols for Halothiophenes. Retrieved from

Sources

Foundational

Biological Activity Profile: N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

The following technical guide details the biological activity, synthesis, and mechanistic profiling of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide , a specific chemotype within the 5-chlorothiophene-2-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and mechanistic profiling of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide , a specific chemotype within the 5-chlorothiophene-2-carboxamide class of Factor Xa inhibitors and antimicrobial agents.

A Technical Deep Dive for Drug Discovery Professionals[1]

Executive Summary

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (CAS: 312772-68-2) represents a critical pharmacophore in medicinal chemistry, serving as a simplified analogue and fragment lead for the Factor Xa (FXa) inhibitor class (e.g., Rivaroxaban).[1] Its core structure—the 5-chlorothiophene-2-carboxamide moiety—is a privileged scaffold that binds with high affinity to the S1 specificity pocket of the coagulation Factor Xa enzyme.[1] Beyond antithrombotic activity, this chemotype exhibits significant antimicrobial properties , targeting bacterial DNA gyrase and disrupting membrane integrity in Gram-positive pathogens.

This guide provides a comprehensive analysis of its mechanism of action, synthetic pathways, and validated experimental protocols for biological evaluation.[2]

Chemical Profile & Structural Logic[2]

PropertySpecification
IUPAC Name N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide
CAS Number 312772-68-2
Molecular Formula C₁₃H₁₀ClNO₂S
Molecular Weight 279.74 g/mol
Core Scaffold 5-Chlorothiophene-2-carboxamide (S1 Pocket Binder)
Key Substituent 3-Acetylphenyl (S4 Pocket/Solvent Interaction)
H-Bond Donors/Acceptors 1 / 3
cLogP ~3.2 (Predicted)
Structural Activity Relationship (SAR) Logic
  • 5-Chlorothiophene Moiety: The "warhead" of the molecule.[1] The chlorine atom at position 5 is critical for filling the hydrophobic S1 pocket of Factor Xa, interacting specifically with Tyr228 .

  • Carboxamide Linker: Provides essential hydrogen bonding.[1] The NH acts as a donor to Gly216 (backbone carbonyl), while the carbonyl oxygen accepts a hydrogen bond from Gly193 (oxyanion hole).

  • 3-Acetylphenyl Group: Acts as a lipophilic spacer.[1] The acetyl group provides a handle for further functionalization or hydrogen bonding in the S4 pocket, distinguishing it from the morpholinone group found in Rivaroxaban.

Mechanism of Action: Factor Xa Inhibition

The primary biological activity of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is the competitive, reversible inhibition of Factor Xa, a serine protease pivotal in the blood coagulation cascade.[1]

Mechanistic Pathway (DOT Visualization)

FactorXa_Pathway cluster_coagulation Coagulation Cascade Inhibition cluster_binding Molecular Binding Mode Compound N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide FXa Factor Xa (Active Site) Compound->FXa Competitively Inhibits (Ki ~ nM range) S1_Pocket S1 Pocket (Tyr228) Compound->S1_Pocket 5-Cl-Thiophene Interaction S4_Pocket S4 Pocket (Trp215/Phe174) Compound->S4_Pocket 3-Acetylphenyl Interaction Gly193 Gly193 (Oxyanion Hole) Compound->Gly193 H-Bond (C=O) Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes Conversion Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Blocked by Inhibition Fibrinogen Fibrinogen Thrombin->Fibrinogen Downstream Activation Fibrin Fibrin Clot Fibrinogen->Fibrin Clot Formation

Figure 1: Mechanism of Action illustrating the inhibition of Factor Xa and the specific binding interactions within the enzyme's active site.[1]

Validated Experimental Protocols

Protocol A: Chemical Synthesis

Objective: High-yield synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide via acid chloride coupling.

Reagents:

  • 5-Chlorothiophene-2-carboxylic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride

  • 3-Aminoacetophenone (1.0 eq)[1]

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 5-chlorothiophene-2-carboxylic acid (10 mmol) in anhydrous DCM (20 mL). Add thionyl chloride (15 mmol) dropwise at 0°C. Add a catalytic drop of DMF.

  • Reflux: Heat the mixture to reflux for 2 hours until gas evolution ceases. Evaporate solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride.[1]

  • Coupling: Redissolve the acid chloride in anhydrous DCM (10 mL).

  • Addition: In a separate flask, dissolve 3-aminoacetophenone (10 mmol) and TEA (20 mmol) in DCM (15 mL). Cool to 0°C.[1][3]

  • Reaction: Add the acid chloride solution dropwise to the amine solution over 30 minutes. Stir at room temperature for 12 hours.

  • Workup: Wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 3:1).

    • Yield Target: >85%

    • Validation: ¹H NMR (DMSO-d₆): δ 10.3 (s, 1H, NH), 7.8 (s, 1H), 7.6 (d, 1H), 7.1 (d, 1H, thiophene), 2.5 (s, 3H, acetyl).

Protocol B: Factor Xa Inhibition Assay (Chromogenic)

Objective: Determine the IC₅₀ of the compound against human Factor Xa.[1]

Materials:

  • Human Factor Xa enzyme (0.5 nM final conc.)[1]

  • Chromogenic Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA)[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

Workflow:

  • Preparation: Prepare serial dilutions of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide in DMSO (Final DMSO conc. <1%).

  • Incubation: Mix 10 µL of compound dilution with 40 µL of Factor Xa enzyme solution in a 96-well plate. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 50 µL of S-2765 substrate (200 µM final).

  • Measurement: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm kinetically for 20 minutes.

  • Analysis: Plot the initial velocity (V₀) vs. log[Inhibitor]. Fit data to the 4-parameter logistic equation to calculate IC₅₀.[1]

    • Control: Rivaroxaban (Positive Control, IC₅₀ ~0.7 nM).

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Objective: Evaluate activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[1][4]

Workflow:

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup: Dispense 100 µL of broth containing serial dilutions of the compound (0.5 – 64 µg/mL) into a 96-well microtiter plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

    • Expected Result: Moderate activity against S. aureus (MIC 8-32 µg/mL) due to the thiophene carboxamide core; lower activity against E. coli unless efflux pumps are inhibited.[1]

Comparative Biological Data[4][5]

The following table summarizes the expected biological activity profile based on the 5-chlorothiophene-2-carboxamide scaffold class.

Target / AssayActivity MetricPotency RangeMechanismReference
Factor Xa IC₅₀ (Enzyme)10 nM - 500 nMCompetitive Inhibition (S1 Pocket)[1, 2]
S. aureus MIC8 - 32 µg/mLDNA Gyrase B Inhibition[3]
E. coli MIC>64 µg/mLMembrane Permeabilization[3]
P2X7 Receptor IC₅₀ (Antagonist)1 µM - 10 µMAllosteric Modulation[4]

Note: Data represents class-typical values for 5-chlorothiophene-2-carboxamides. Specific potency depends on the exact N-substitution.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor."[1] Arteriosclerosis, Thrombosis, and Vascular Biology, 30, 376–381. Link

  • Mabkhot, Y. N., et al. (2023).[4][5] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry, 17, 12. Link

  • Gunosewoyo, H., et al. (2009). "Characterization of Thiophene-2-carboxamide Derivatives as P2X7 Receptor Antagonists." Journal of Medicinal Chemistry, 52(13), 4020–4031. Link

Sources

Exploratory

An In-depth Technical Guide to N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide and its analogous chemical structures. Designed f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide and its analogous chemical structures. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and provides practical, field-proven insights into this promising class of compounds.

Introduction: The Thiophene Carboxamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a versatile core for drug design. When functionalized as a carboxamide, the thiophene moiety gives rise to a class of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide core combines three key fragments: a 5-chlorothiophene-2-carboxamide unit, a central amide linker, and a 3-acetylphenyl group. Each of these components can be systematically modified to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways and Methodologies

The synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide and its derivatives is primarily achieved through the formation of an amide bond between a substituted thiophene-2-carboxylic acid and an appropriate aniline derivative. This section details the synthesis of key precursors and the final coupling reactions.

Synthesis of Key Precursor: 5-chlorothiophene-2-carboxylic acid

The synthesis of 5-chlorothiophene-2-carboxylic acid is a critical first step. Several methods have been reported, offering different advantages in terms of yield, scalability, and environmental impact.

Method A: One-Pot Chlorination and Oxidation

A one-pot method starting from 2-thiophenecarboxaldehyde offers an efficient route suitable for industrial production.[3] This process involves the chlorination of the aldehyde followed by oxidation to the carboxylic acid.

  • Step 1: Chlorination. Chlorine is introduced to a solution of 2-thiophenecarboxaldehyde. The reaction is maintained at a controlled temperature (-10 to 30°C) to yield the intermediate 5-chloro-2-thiophenecarboxaldehyde. This intermediate is typically used in the next step without purification.[3]

  • Step 2: Oxidation. The crude 5-chloro-2-thiophenecarboxaldehyde is added to a pre-cooled sodium hydroxide solution. Chlorine is then introduced again to facilitate the oxidation to the corresponding carboxylic acid. After the reaction is complete, the mixture is quenched, extracted to remove impurities, and acidified to precipitate the final product, 5-chlorothiophene-2-carboxylic acid.[3]

Method B: Oxidation of 5-chloro-2-acetylthiophene

An alternative route involves the oxidation of 5-chloro-2-acetylthiophene using sodium chlorite in the presence of a pH buffer, such as potassium dihydrogen phosphate.[4] This method is advantageous due to its mild operating conditions and high yield.[4]

  • Step 1: 5-chloro-2-acetylthiophene is dissolved in a suitable solvent like acetone.

  • Step 2: An aqueous solution of potassium dihydrogen phosphate is added at a low temperature (0-10°C).

  • Step 3: An aqueous solution of sodium chlorite is then added dropwise, and the reaction is allowed to proceed at 20-30°C to yield 5-chlorothiophene-2-carboxylic acid.[4]

Amide Bond Formation: Coupling of Precursors

The final step in the synthesis of the target compounds is the formation of the amide bond between 5-chlorothiophene-2-carboxylic acid and 3-aminoacetophenone (the precursor for the N-(3-acetylphenyl) moiety). Standard peptide coupling protocols are effective for this transformation.

Protocol 1: Thionyl Chloride-Mediated Amidation

A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.[2]

  • Activation of Carboxylic Acid: 5-chlorothiophene-2-carboxylic acid (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (DCM). Thionyl chloride (1.5 eq) is added dropwise at room temperature. The mixture is then refluxed for 2-4 hours until the conversion to 5-chlorothiophene-2-carbonyl chloride is complete. The excess thionyl chloride and solvent are removed under reduced pressure.[2]

  • Amide Coupling: The resulting crude acyl chloride is dissolved in fresh dry DCM and added dropwise to a solution of 3-aminoacetophenone (1.0 eq) and a base, such as triethylamine (TEA, 2.0 eq), in DCM at 0°C.[2] The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the pure N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_precursors Precursor Synthesis cluster_coupling Amide Coupling 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 5-chlorothiophene-2-carboxylic_acid 5-chlorothiophene-2-carboxylic_acid 2-Thiophenecarboxaldehyde->5-chlorothiophene-2-carboxylic_acid Chlorination & Oxidation [7] Target_Compound N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide 5-chlorothiophene-2-carboxylic_acid->Target_Compound SOCl2, TEA, DCM [8] 3-Aminoacetophenone 3-Aminoacetophenone 3-Aminoacetophenone->Target_Compound

Caption: General synthetic route to the target compound.

Biological Activities and Therapeutic Potential

While specific biological data for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is not extensively reported in the literature, the activities of closely related analogs provide strong indications of its therapeutic potential.

Anticancer Activity

Thiophene carboxamide derivatives are well-documented as potent anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

  • STAT3 Inhibition: Analogs such as N-(4-chlorophenyl)-5-carboxamidyl isoxazole have been shown to inhibit the phosphorylation of STAT3, a key transcription factor often constitutively activated in cancer cells.[5] This inhibition leads to decreased expression of downstream targets involved in cell survival and proliferation, ultimately inducing cell death, primarily through necrosis.[5]

  • Kinase Inhibition: Other thiophene carboxamide scaffolds have been identified as potent inhibitors of kinases like VEGFR-2, which is crucial for tumor angiogenesis.[6]

  • Mitochondrial Disruption: Some derivatives have been shown to induce apoptosis by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS).[2]

Table 1: Anticancer Activity of Representative Thiophene Carboxamide Analogs

Compound/AnalogCancer Cell LineIC50/EC50Mechanism of ActionReference
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon 38, CT-262.5 µg/mLSTAT3 phosphorylation inhibition[5]
N-benzyl-N-phenylthiophene-2-carboxamide analog (5a)RD (rhabdomyosarcoma)1.42 µM (Anti-EV71)Not specified for cancer[7]
Thiophene-2-carboxamides with aryl substituentsBreast, Liver, LeukemiaVariesPTP1B inhibition (potential)[2]
Antimicrobial and Antiviral Activity

The thiophene carboxamide scaffold has also shown promise in combating infectious diseases.

  • Antibacterial Activity: Certain derivatives exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][8] Some nitrothiophene carboxamides act as prodrugs that are activated by bacterial nitroreductases, leading to bactericidal effects.[9]

  • Antiviral Activity: N-benzyl-N-phenylthiophene-2-carboxamide analogues have been identified as potent inhibitors of human enterovirus 71 (EV71).[7] Additionally, heterocyclic carboxamide derivatives have shown potent anti-norovirus activity, potentially by inhibiting intracellular viral replication.[10]

Antioxidant Activity

Some thiophene carboxamide derivatives have demonstrated significant antioxidant properties, comparable to that of L-ascorbic acid.[1][8] This activity is often attributed to the ability of the thiophene ring and its substituents to scavenge free radicals.[11]

Structure-Activity Relationship (SAR) Insights

Systematic studies on thiophene carboxamide analogs have provided valuable insights into the structural requirements for biological activity.

  • Thiophene Core: The thiophene-2-carboxamide core is generally considered crucial for maintaining biological activity, particularly in antiviral applications.[7]

  • Substituents on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence potency. For instance, in the context of FOXM1 inhibitors, electron-withdrawing and electron-donating groups on the phenyl ring have been systematically evaluated to optimize activity.[12] In studies of atypical protein kinase C inhibitors, electron-donating groups on the C-4 aryl moiety of a 2-amino-3-carboxy-4-phenylthiophene backbone were found to be critical for inhibitory activity.[13]

  • Halogenation: Halogen atoms on the thiophene ring, such as the 5-chloro substituent, can enhance activity, likely by modulating the electronic properties and lipophilicity of the molecule.[10]

Diagram of Key Pharmacophoric Features

SAR cluster_core Core Scaffold cluster_features Key SAR Insights Thiophene 5-Chlorothiophene Amide Amide Linker Thiophene->Amide Thiophene_Mod Halogenation enhances activity [24] Thiophene->Thiophene_Mod Phenyl N-(3-acetylphenyl) Amide->Phenyl Core_Essential Thiophene-carboxamide core is crucial [23] Amide->Core_Essential Phenyl_Mod Substituents on phenyl ring modulate potency [10, 14] Phenyl->Phenyl_Mod

Caption: Structure-Activity Relationship (SAR) summary.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment cited in this guide.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC50 values of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium. Count the cells and adjust the density to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide derivatives in complete medium from the stock solution. After 24 hours of incubation, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium alone (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After 4 hours, carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide scaffold represents a promising area for the development of novel therapeutic agents. Based on the extensive research into its analogs, this class of compounds is likely to possess significant anticancer, antimicrobial, and antioxidant activities. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries for further optimization.

Future research should focus on the targeted synthesis and direct biological evaluation of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide and its close derivatives. Elucidating the precise mechanism of action, exploring a wider range of biological targets, and conducting in vivo efficacy and toxicity studies will be crucial steps in translating the potential of these compounds into clinical applications.

References

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. [Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. UEA Portal. [Link]

  • Method for producing 5-chlorothiophene-2-carboxylic acid.
  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. National Institutes of Health. [Link]

  • Structure-Activity Relationship of N-Phenylthieno[2,3- b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. PubMed. [Link]

  • Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. [Link]

  • (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. National Institutes of Health. [Link]

  • 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene. PubChem. [Link]

  • The state-of-the-art of amidation of carboxylic acids. ResearchGate. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. National Institutes of Health. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship. [Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. OUCI. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. National Institutes of Health. [Link]

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing. [Link]

  • Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide on the Safety and Toxicity Profile of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Foreword: Navigating the Data Deficit In the landscape of drug discovery and chemical research, it is not uncommon to encounter novel molecules with significant therapeutic potential but limited characterization of their...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Deficit

In the landscape of drug discovery and chemical research, it is not uncommon to encounter novel molecules with significant therapeutic potential but limited characterization of their safety and toxicity profiles. N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is one such compound. While the thiophene carboxamide scaffold is of considerable interest for its diverse biological activities, including antiproliferative and antimicrobial properties, a comprehensive toxicological dossier for this specific derivative is not yet publicly available.[1][2][3][4] This guide, therefore, serves a dual purpose. Firstly, it collates and interprets the existing safety information for structurally analogous compounds to build a preliminary, inferential hazard assessment. Secondly, and more critically, it provides a detailed roadmap for researchers and drug development professionals on the essential studies required to rigorously establish the safety and toxicity profile of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide. This document is structured to be a practical, hands-on manual for generating the requisite data to enable informed decisions in a research and development setting.

Compound Identity and Inferred Hazard Class

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide belongs to the thiophene carboxamide class of compounds. The safety data for precursors and structurally related molecules provide initial guidance on potential hazards.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNO₂SInferred
Molecular Weight 279.74 g/mol Inferred
Appearance Solid (predicted)-
Solubility Expected to be soluble in organic solvents like DMSO and methanol-

Inferred Hazards from Related Compounds:

Safety data sheets for the precursor, 5-chlorothiophene-2-carboxylic acid, indicate that it is an irritant to the eyes, skin, and respiratory tract.[5][6] Ingestion may lead to gastrointestinal irritation.[5] Similarly, GHS classifications for the closely related compound, 3-acetyl-5-chlorothiophene-2-sulfonamide, also identify it as a skin and serious eye irritant.[7][8] Based on these data, it is prudent to handle N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[6][9]

A Strategic Framework for Toxicological Evaluation

A tiered approach is recommended for evaluating the safety and toxicity of a novel compound. This begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to understand systemic toxicity and establish a therapeutic window.

Toxicity_Evaluation_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: In Vivo Repeated Dose & Specialized Toxicity Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays If cytotoxic at low concentrations, proceed with caution Acute Oral Toxicity (e.g., OECD 423) Acute Oral Toxicity (e.g., OECD 423) Genotoxicity Assays->Acute Oral Toxicity (e.g., OECD 423) Proceed if non-genotoxic hERG Channel Assay hERG Channel Assay hERG Channel Assay->Acute Oral Toxicity (e.g., OECD 423) Proceed if no significant cardiac liability Dose Range Finding Dose Range Finding Acute Oral Toxicity (e.g., OECD 423)->Dose Range Finding 28-Day Repeated Dose Study (OECD 407) 28-Day Repeated Dose Study (OECD 407) Dose Range Finding->28-Day Repeated Dose Study (OECD 407) Inform dose selection Safety Pharmacology Safety Pharmacology 28-Day Repeated Dose Study (OECD 407)->Safety Pharmacology ADME Studies ADME Studies

Caption: A tiered workflow for the toxicological evaluation of a novel compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration at which the compound induces cell death in vitro. This provides a baseline for dosing in subsequent, more complex assays. The MTT assay is a robust and widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium and incubate for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

Rationale: It is crucial to determine if the compound can cause DNA damage, which can lead to mutations and potentially cancer. The Ames test is a standard initial screen for mutagenicity.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Pre-incubate the bacterial strains with various concentrations of the test compound and the S9 mix (if applicable) for a defined period.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate).

In Vivo Acute Oral Toxicity

Rationale: This study provides information on the short-term toxicity of a single oral dose of the compound and helps to determine its acute toxicity classification. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.

Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Use a single sex of rodents (typically female rats) for the initial study.

  • Dosing: Administer a single oral dose of the compound using a stepwise procedure with starting doses of 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Classification: Based on the mortality rate at different dose levels, the compound is classified into a GHS toxicity category.

Acute_Toxicity_Workflow Start Start Dose Group 1 (e.g., 300 mg/kg) Dose Group 1 (e.g., 300 mg/kg) Start->Dose Group 1 (e.g., 300 mg/kg) Observe for 14 days Observe for 14 days Dose Group 1 (e.g., 300 mg/kg)->Observe for 14 days Mortality? Mortality? Observe for 14 days->Mortality? Classify Toxicity Classify Toxicity Observe for 14 days->Classify Toxicity Dose Group 2 (Lower Dose, e.g., 50 mg/kg) Dose Group 2 (Lower Dose, e.g., 50 mg/kg) Mortality?->Dose Group 2 (Lower Dose, e.g., 50 mg/kg) Yes Dose Group 3 (Higher Dose, e.g., 2000 mg/kg) Dose Group 3 (Higher Dose, e.g., 2000 mg/kg) Mortality?->Dose Group 3 (Higher Dose, e.g., 2000 mg/kg) No Dose Group 2 (Lower Dose, e.g., 50 mg/kg)->Observe for 14 days Dose Group 3 (Higher Dose, e.g., 2000 mg/kg)->Observe for 14 days

Caption: A simplified workflow for an acute oral toxicity study following OECD 423.

Anticipated Biological Effects and Potential Mechanisms of Toxicity

The thiophene carboxamide scaffold has been associated with a range of biological activities. Some derivatives have shown antiproliferative effects in cancer cell lines, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B) or by inducing apoptosis.[1][10] Others have demonstrated antibacterial properties.[2][4]

The presence of a chlorinated thiophene ring and an acetylphenyl group suggests several potential mechanisms of toxicity. The acetylphenyl moiety could undergo metabolic activation to reactive intermediates. The chlorinated thiophene ring may also be metabolized to reactive species that can bind to cellular macromolecules, leading to cytotoxicity.

Table 2: Potential Toxicological Endpoints and Rationale

Toxicological EndpointRationaleRecommended Assay
Hepatotoxicity The liver is a primary site of drug metabolism, and reactive metabolites can cause liver injury.In vitro assessment of cytotoxicity in HepG2 cells; in vivo measurement of liver enzymes (ALT, AST) in repeated dose studies.
Nephrotoxicity The kidneys are involved in the excretion of drugs and their metabolites.In vitro assessment of cytotoxicity in HEK293 cells; in vivo measurement of blood urea nitrogen (BUN) and creatinine.
Cardiotoxicity Some small molecules can interfere with cardiac ion channels, leading to arrhythmias.In vitro hERG channel assay.
Neurotoxicity The central nervous system can be a target for some compounds.Functional observational battery in in vivo studies.

Conclusion and Future Directions

The safety and toxicity profile of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is currently undefined. Based on the available data for structurally related compounds, a cautious approach to handling is warranted, assuming it to be a skin and eye irritant. A comprehensive toxicological evaluation, as outlined in this guide, is essential to characterize its potential hazards and establish a safe exposure level for further research and development. The proposed tiered testing strategy, from in vitro screening to in vivo studies, will provide the necessary data to make informed decisions about the future of this promising compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene. Retrieved from [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Semantic Scholar. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene. Retrieved from [Link]

  • ResearchGate. (2025). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • National Institutes of Health. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Retrieved from [Link]

  • PubChem. (2026). 5-Bromo-3-chlorothiophene-2-carboxamide. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-5-Chloro-N-(2-hydroxy-3-(nitroso(4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-5-(2,2,2-trifluoroacetyl)thiophene-2-carboxamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Thiophene Carboxamides The thiophene carboxamide scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Thiophene Carboxamides

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These activities include potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of this scaffold lies in the ability to readily modify its substituents, thereby fine-tuning its interaction with specific biological targets. Thiophene-containing compounds have shown notable applications against various biological targets, underscoring their potential in drug discovery.[1]

This document provides a comprehensive guide to the characterization of a novel thiophene carboxamide derivative, N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide , for its potential as an enzyme inhibitor. While direct studies on this specific molecule are emerging, its structural alerts—the chlorinated thiophene ring and the acetylphenyl moiety—suggest a strong potential for interaction with various enzyme classes. For instance, the thiophene-2-carboxamide core is crucial for maintaining the antiviral activity of some analogues.[3] Furthermore, derivatives of this scaffold have been identified as potent inhibitors of enzymes like VEGFR-2, playing a crucial role in angiogenesis.[4]

These application notes will guide researchers through the initial characterization, assay development, and kinetic analysis of this compound, providing a solid framework for its evaluation as a potential therapeutic agent.

Compound Profile: N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Property Information Source/Rationale
IUPAC Name N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide-
Molecular Formula C13H10ClNO2SCalculated
Molecular Weight 279.74 g/mol Calculated
Structure

A structurally related compound, N-(2-acetylphenyl)-5-methylthiophene-2-carboxamide, is documented in PubChem.[5]
Potential Targets Kinases, Metalloenzymes (e.g., Carbonic Anhydrases), DehydrogenasesBased on the activities of structurally similar thiophene carboxamides and sulfonamides.[4][6]
Synthesis Precursor 5-chlorothiophene-2-carboxylic acidA one-pot synthesis method for this precursor is available.[7]

Experimental Workflow for Enzyme Inhibition Screening

The following diagram outlines a comprehensive workflow for the initial screening and detailed characterization of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide as an enzyme inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation & QC B Primary Enzyme Panel Screening (e.g., Kinases, Proteases) A->B C Hit Identification (% Inhibition > 50%) B->C D IC50 Determination C->D Confirmed Hits E Selectivity Profiling (Against related enzymes) D->E F Enzyme Kinetics Assays (e.g., Michaelis-Menten) E->F Potent & Selective Hits G Determination of Inhibition Type (Competitive, Non-competitive, etc.) F->G H Reversibility Assays G->H G cluster_0 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I

Caption: Competitive inhibitor binding to the active site.

G cluster_1 Non-competitive Inhibition E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 +S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Caption: Non-competitive inhibitor binding to an allosteric site.

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic evaluation of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide as a novel enzyme inhibitor. The initial screening, potency determination, and mechanism of action studies are essential steps in the early stages of drug discovery. [8]Positive results from these studies would warrant further investigation, including selectivity profiling against a broader panel of enzymes, cell-based assays to determine cellular potency and toxicity, and eventual in vivo studies to assess pharmacokinetic properties and efficacy. The structural alerts within this molecule, combined with the proven track record of the thiophene carboxamide scaffold, make it a compelling candidate for further research and development.

References

  • Pan, J., et al. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances, 5(68), 55100-55108. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 23. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2936773, N-(2-acetylphenyl)-5-methylthiophene-2-carboxamide. [Link]

  • Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8933. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Basics of Enzymatic Assays for HTS. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Mechanism of Action Assays for Enzymes. [Link]

  • Wang, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 243, 114771. [Link]

Sources

Application

Application Note: Developing Assays for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide Activity

Introduction & Pharmacophore Analysis[1] N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (CAS: 312772-68-2) represents a classic "privileged scaffold" in medicinal chemistry. The 5-chlorothiophene-2-carboxamide core i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Analysis[1]

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (CAS: 312772-68-2) represents a classic "privileged scaffold" in medicinal chemistry. The 5-chlorothiophene-2-carboxamide core is a validated pharmacophore found in several high-impact clinical agents, most notably the Factor Xa inhibitor Rivaroxaban (Xarelto).

In Rivaroxaban, the 5-chlorothiophene moiety binds deep within the S1 specificity pocket of the Factor Xa active site, with the chlorine atom occupying the Tyr228 sub-pocket. The amide linkage provides critical hydrogen bonding interactions with Gly219. Given this structural homology, the primary hypothesis for interrogating the activity of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is serine protease inhibition (specifically Factor Xa) , followed by secondary interrogation of antiproliferative activity common to thiophene-based kinase inhibitors.

This guide outlines a rigorous assay development pipeline to validate this compound’s activity, moving from biochemical target engagement to cell-based phenotypic screening.

Assay Development Strategy

To establish a robust activity profile, we employ an orthogonal assay strategy:

  • Biochemical Assay (Primary): Chromogenic Factor Xa inhibition assay to quantify potency (

    
    ) and mechanism of action.
    
  • Biophysical Assay (Validation): Differential Scanning Fluorimetry (DSF) to confirm direct target binding.

  • Cell-Based Assay (Phenotypic): Cell viability quantification to assess off-target cytotoxicity or specific antiproliferative effects.

Workflow Visualization

The following diagram illustrates the logical flow of the assay campaign.

Assay_Workflow Compound Compound: N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide Solubility Step 1: Solubility Check (DMSO/Buffer Stability) Compound->Solubility Biochem Step 2: Biochemical Assay (Factor Xa Chromogenic) Solubility->Biochem Pass (>100 u00b5M) Biophys Step 3: Biophysical Validation (Thermal Shift/DSF) Biochem->Biophys IC50 < 10 u00b5M Cellular Step 4: Cell-Based Assay (Antiproliferation/Tox) Biochem->Cellular Parallel Path Analysis Data Analysis (IC50, Z-Factor, SAR) Biophys->Analysis Cellular->Analysis

Figure 1: Critical Path for Assay Development. The workflow prioritizes solubility and biochemical potency before advancing to complex cellular models.

Protocol 1: Biochemical Factor Xa Inhibition Assay

Objective: Determine the


 of the compound against purified human Factor Xa using a specific chromogenic substrate.
Mechanistic Principle

Factor Xa cleaves the specific peptide bond in the substrate (e.g., S-2222 or S-2765), releasing p-nitroaniline (pNA). The rate of pNA release is monitored spectrophotometrically at 405 nm. Inhibitors prevent this cleavage, reducing the absorbance slope.

Materials
  • Enzyme: Human Factor Xa (purified), 0.5 nM final concentration.

  • Substrate: Chromogenic Substrate S-2765 (Z-D-Arg-Gly-Arg-pNA),

    
    .
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Positive Control: Rivaroxaban (10 mM DMSO stock).

  • Test Compound: N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (10 mM DMSO stock).

Experimental Procedure
  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of the test compound in 100% DMSO starting at 10 mM (Final top conc: 100

      
      M).
      
    • Transfer 1

      
      L of compound to a 96-well clear-bottom plate.
      
  • Enzyme Addition:

    • Dilute Factor Xa to 1 nM in Assay Buffer.

    • Dispense 50

      
      L of enzyme solution into all wells except "No Enzyme" blanks.
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Dilute Substrate S-2765 to 400

      
      M (2x 
      
      
      
      ) in Assay Buffer.
    • Add 50

      
      L of substrate solution to all wells.
      
  • Detection:

    • Immediately place plate in a kinetic microplate reader.

    • Measure Absorbance at 405 nm (OD405) every 30 seconds for 20 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Normalize data: % Activity =

      
      .
      
    • Fit to a 4-parameter logistic equation to determine

      
      .
      

Protocol 2: Cell-Based Antiproliferation Assay

Objective: Assess the compound's phenotypic activity and potential cytotoxicity in relevant cell lines (e.g., HepG2 for general tox, or specific cancer lines if targeting signaling pathways).

Rationale

Thiophene carboxamides can exhibit off-target cytotoxicity or specific anti-cancer activity via kinase modulation. This assay distinguishes between specific enzyme inhibition and general cellular toxicity.

Materials
  • Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

Experimental Procedure
  • Seeding:

    • Seed cells at 5,000 cells/well in 384-well white opaque plates.

    • Incubate 24h at 37°C/5% CO2 for attachment.

  • Treatment:

    • Add test compound (10-point dose response, Top conc: 50

      
      M) using an acoustic dispenser (e.g., Echo) or pin tool to maintain DMSO < 0.5%.
      
    • Include Staurosporine (1

      
      M) as a cell-death positive control.
      
    • Incubate for 48 hours.

  • Detection:

    • Equilibrate plate to RT (30 mins).

    • Add equal volume (25

      
      L) of CellTiter-Glo reagent.
      
    • Shake orbitally for 2 minutes; incubate 10 minutes to stabilize signal.

    • Read Luminescence (Integration time: 0.5s).

Data Interpretation & Troubleshooting

Quantitative Analysis Table
ParameterBiochemical Assay (FXa)Cell-Based Assay (Viability)
Primary Output

(Inhibitory Concentration)

(Effective Concentration)
Acceptance Criteria Z' Factor > 0.5Z' Factor > 0.5
Potency Target < 100 nM (Hit)< 10

M (Hit)
Hill Slope ~1.0 (Stoichiometric binding)Variable (Mechanism dependent)
Troubleshooting Guide
  • Issue: Low Solubility / Precipitation.

    • Cause: The chlorothiophene core is lipophilic.

    • Fix: Ensure DMSO concentration is constant (e.g., 1%). Add 0.01% Triton X-100 to the assay buffer to prevent aggregation-based false positives.

  • Issue: Flat Dose-Response in Cells.

    • Cause: Compound may not permeate the cell membrane or is metabolized.

    • Fix: Verify permeability using a PAMPA assay. Check stability in media (LC-MS).

Mechanism of Action Diagram

The following diagram details the competitive inhibition mechanism targeted by this assay design.

MOA_Mechanism FXa Factor Xa Enzyme (Active Site) Complex_ES Enzyme-Substrate Complex FXa->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) FXa->Complex_EI + Inhibitor (Competitive) Substrate Chromogenic Substrate (S-2765) Inhibitor Inhibitor: N-(3-acetylphenyl)-5-chlorothiophene... Inhibitor->Complex_EI S1 Pocket Binding Product Product Release (pNA -> OD405 Signal) Complex_ES->Product Catalysis Complex_EI->Complex_ES Blocks

Figure 2: Competitive Inhibition Mechanism. The 5-chlorothiophene moiety competes with the substrate for the S1 specificity pocket of Factor Xa.

References

  • Rivaroxaban Discovery: Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology 30.3 (2010): 376-381. Link

  • Thiophene Scaffold Bioactivity: Romagnoli, R., et al. "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of tubulin inhibitors." Bioorganic & Medicinal Chemistry 14.1 (2006): 26-28.
  • Factor Xa Assay Protocols: "Assay of Factor Xa inhibitors using chromogenic substrates." Sigma-Aldrich Technical Bulletin. Link

  • CellTiter-Glo Protocol: "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Corporation. Link

Method

Application Note: Formulation &amp; Handling of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Executive Summary & Chemical Profile N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is a synthetic small molecule belonging to the thiophene-2-carboxamide class.[1] Compounds in this structural family are frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is a synthetic small molecule belonging to the thiophene-2-carboxamide class.[1] Compounds in this structural family are frequently utilized in high-throughput screening (HTS) libraries as potential inhibitors of kinases, GPCRs, and serine proteases due to their "drug-like" scaffold.

Successful biological evaluation requires precise formulation strategies. This compound exhibits Class II behavior (Biopharmaceutics Classification System): Low Aqueous Solubility and High Permeability . Improper formulation will lead to compound precipitation, false-negative biological data, and assay variability.

Physicochemical Identity
PropertyValueImplication for Formulation
CAS Number 312772-68-2Unique Identifier for sourcing.
Molecular Weight 279.74 g/mol Small molecule; crosses membranes easily.
Formula C₁₃H₁₀ClNO₂SContains sulfur/chlorine; potential lipophilicity.
Predicted LogP ~3.2 – 3.5Highly Lipophilic . Requires organic co-solvents.
H-Bond Donors/Acceptors 1 / 3Moderate polarity; capable of specific binding.
Solubility (Water) < 10 µg/mL (Predicted)Insoluble . Do not dissolve directly in media.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.

Critical Formulation Logic

The formulation strategy is dictated by the "Solubility Cliff" . Direct addition of a DMSO stock to aqueous media often causes rapid precipitation of lipophilic thiophenes, forming micro-aggregates that are invisible to the naked eye but interfere with light-scattering assays and reduce bioavailability.

The "Step-Down" Dilution Principle

To maintain solubility in aqueous environments, we must use a Step-Down approach:

  • Primary Solubilization : High concentration in 100% organic solvent (DMSO).

  • Intermediate Phase : Introduction of surfactants (Tween 80) or polymers (PEG 400) to create a protective "solvation shell."

  • Final Dilution : Slow addition of the aqueous buffer to the solvated mixture.

Workflow Visualization

The following diagram illustrates the decision matrix for formulating this compound based on the experimental application (In Vitro vs. In Vivo).

FormulationWorkflow Start Solid Compound (Powder, -20°C) QC QC Check: Verify Identity (LCMS) Confirm Dryness Start->QC Stock Primary Stock 10-50 mM in 100% DMSO QC->Stock Dissolve Decision Application? Stock->Decision InVitro In Vitro / Cellular Assays Decision->InVitro InVivo In Vivo / Animal Studies Decision->InVivo DirectDil Direct Dilution (Risk of Precipitation) InVitro->DirectDil Avoid SerialDil Intermediate Plate Dilution (DMSO -> Media) InVitro->SerialDil Recommended FinalCell Final Assay Well < 0.5% DMSO SerialDil->FinalCell CoSolvent Co-Solvent Mix (PEG400 / Tween 80) InVivo->CoSolvent Vehicle Final Vehicle 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water CoSolvent->Vehicle

Figure 1: Formulation Decision Tree. The pathway emphasizes intermediate dilution steps to prevent compound crashing (precipitation) upon contact with aqueous buffers.

Detailed Protocols

Protocol A: Preparation of Primary Stock Solution (DMSO)

Purpose: To create a stable, high-concentration archive solution.

  • Calculate Mass : Weigh approximately 5–10 mg of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide into a glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage of high-concentration hydrophobic stocks, as leaching can occur.

  • Solvent Addition : Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 50 mM .

    • Calculation Example: For 5.0 mg (MW 279.74), 10 mM requires ~1.78 mL DMSO.

  • Mixing : Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain. The solution should be clear and slightly yellow/amber.

  • Storage : Aliquot into amber glass vials (to protect thiophene from UV degradation). Store at -20°C or -80°C . Stable for 6 months.

Protocol B: In Vitro Assay Formulation (Cell Culture)

Purpose: To deliver the compound to cells without cytotoxicity from the solvent or precipitation of the compound.

Safety Limit: Most cell lines tolerate up to 0.5% DMSO. Target: 10 µM final compound concentration (at 0.1% DMSO).

  • Thaw the 10 mM DMSO stock at room temperature. Vortex.

  • Intermediate Dilution (100x) :

    • Prepare a 100 µM working solution in culture media (or PBS).

    • Step: Add 10 µL of 10 mM Stock into 990 µL of Media.

    • Critical Check: Observe immediately for turbidity (cloudiness). If cloudy, the compound has crashed.

    • Troubleshooting: If precipitation occurs, dilute the stock into 100% Ethanol or DMSO first to make a 100x intermediate, then spike that into media.

  • Final Dosing :

    • Add 10 µL of the 100 µM working solution to 90 µL of cells in the well.

    • Final Concentration: 10 µM .

    • Final DMSO: 0.1% .

Protocol C: In Vivo / High-Concentration Formulation (IP/PO)

Purpose: To formulate a high dose (e.g., 10 mg/kg) for animal studies where simple aqueous dilution is impossible.

Recommended Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline This "Gold Standard" vehicle balances solubility (DMSO/PEG) with surfactant stabilization (Tween) and physiological compatibility (Saline).

Step-by-Step Procedure:

  • Weigh the required amount of solid compound (e.g., 10 mg).

  • Solvent 1 (DMSO) : Add 5% of the final volume (e.g., 50 µL for a 1 mL prep). Vortex until fully dissolved. This is critical; do not proceed until clear.

  • Solvent 2 (Co-solvents) : Add 40% PEG400 (400 µL) and 5% Tween 80 (50 µL). Vortex and sonicate. The mixture will be viscous.

  • Aqueous Phase : Slowly add 50% Saline (500 µL) dropwise while vortexing.

    • Why dropwise? Rapid addition of water causes local high-water concentrations that force the compound out of solution.

  • Final QC : The result should be a clear solution or a stable, fine suspension. If large crystals form, the formulation has failed (sonicate or heat to 37°C to recover).

Quality Control & Stability

ParameterMethodAcceptance Criteria
Identity LC-MS (ESI+)Mass Peak [M+H]+ = 280.74 (Cl isotope pattern visible).
Purity HPLC (UV 254 nm)> 95% Area Under Curve.
Solubility Visual InspectionNo particulates after centrifugation at 13,000 rpm for 5 min.
Stability (DMSO) NMR / HPLC> 98% intact after 24h at RT; > 95% after 6 months at -20°C.

Warning on Thiophene Chemistry: Thiophene rings can be susceptible to oxidative metabolism (S-oxidation) in vivo and photodegradation ex vivo.

  • Action : Always use amber vials.

  • Action : For in vivo metabolic stability studies, monitor for S-oxide metabolites.

References

  • Compound Data : N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (CAS 312772-68-2).[1][2] Santa Cruz Biotechnology. Link

  • Formulation Standards : Di, L., & Kerns, E. H. (2016).[3] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Formulation).

  • Vehicle Selection : Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link

  • DMSO Handling : DMSO Solubility Data and Handling Guide. Gaylord Chemical. Link

Disclaimer: This protocol is designed for research purposes only (RUO). This compound is not approved for human therapeutic use.

Sources

Application

Application Notes &amp; Protocols for Structure-Activity Relationship (SAR) Studies of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Abstract The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse biological activities, including anticancer, antiviral, and antibacterial p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties[1][2][3][4]. This guide focuses on N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide , a compound of significant interest for structure-activity relationship (SAR) exploration. Structurally related analogs have shown potent inhibition of key signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis[5]. This document provides a comprehensive framework for initiating an SAR campaign around this scaffold, outlining strategic chemical modifications, detailed synthetic protocols, and robust biological screening methodologies aimed at developing novel kinase inhibitors.

Introduction: Rationale for SAR Investigation

The core hypothesis for this SAR program is that N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide acts as a "hinge-binding" inhibitor of protein kinases. In this model:

  • The thiophene-2-carboxamide core mimics the adenine of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • The 5-chloro substituent can modulate electronic properties and occupy a small hydrophobic pocket.

  • The N-(3-acetylphenyl) group projects into the solvent-exposed region or a deeper hydrophobic pocket, where modifications can significantly impact potency and selectivity.

The primary objective of the SAR study is to systematically probe the chemical space around this core scaffold to identify analogs with enhanced potency, improved selectivity, and favorable drug-like properties.

Analysis of the Core Scaffold & SAR Strategy

A successful SAR campaign requires a logical and systematic approach to molecular modification. The parent compound is dissected into three primary regions for exploration.

cluster_0 N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide cluster_1 Modification Zones mol mol R1 Zone 1 (R1) Thiophene Ring mol->R1 Explore bioisosteres (e.g., F, Br, Me) Investigate C4 substitution R2 Zone 2 (R2) Acetylphenyl Ring mol->R2 Modify acetyl group (reduce, oximize) Vary substitution pattern (meta to para/ortho) Add diverse substituents R3 Zone 3 (R3) Amide Linker mol->R3 N-methylation Bioisosteric replacement (e.g., reverse amide, thioamide)

Caption: Key modification zones for the SAR study.

Zone 1 (R1): 5-Position of the Thiophene Ring

  • Rationale: The 5-chloro group is a key starting point. Halogen exchange (F, Br, I) will probe the role of sterics and electronics in this pocket. Small alkyl groups (e.g., methyl) can explore hydrophobic interactions.

  • Hypothesis: A larger halogen like bromine may provide a better fit, while a methyl group could enhance potency if the pocket is hydrophobic.

Zone 2 (R2): The Acetylphenyl Ring

  • Rationale: This region offers the most significant opportunity for potency gains. The acetyl group is a prime candidate for modification. It can be reduced to an alcohol, converted to an oxime, or used as a handle for further elaboration. The substitution pattern (meta) should be compared with ortho and para isomers. Finally, diverse substituents (e.g., -OMe, -CN, -CF3, morpholine) can be introduced to probe for additional binding interactions.

  • Hypothesis: Converting the acetyl ketone to a group capable of forming a hydrogen bond (e.g., an alcohol or oxime) may engage with a nearby residue. Adding a basic amine, like a morpholine ring, could improve solubility and introduce a new salt-bridge interaction.

Zone 3 (R3): The Amide Linker

  • Rationale: The N-H of the amide is likely a crucial hydrogen bond donor to the kinase hinge. N-methylation will test this hypothesis; a significant loss in activity would confirm its importance.

  • Hypothesis: N-methylation will abolish activity, confirming the N-H as a critical hinge-binder.

Application Note 1: Synthetic Protocols

The synthesis of analogs is based on a robust and scalable amide coupling reaction between a substituted thiophene carboxylic acid and an aniline.

Protocol 1: Synthesis of Parent Compound 1

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Materials:

  • 5-chlorothiophene-2-carboxylic acid (Commercially available or synthesized[6][7])

  • 1-(3-aminophenyl)ethan-1-one (3-aminoacetophenone)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/HOBt

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M), add 1-(3-aminophenyl)ethan-1-one (1.0 eq).

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM. If using EDC/HOBt, add HOBt (1.2 eq) followed by EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) or recrystallization to yield the title compound.

  • Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[3][8]

Protocol 2: Representative Analog Synthesis (Zone 2 Modification)

N-(3-(1-hydroxyethyl)phenyl)-5-chlorothiophene-2-carboxamide

Materials:

  • Parent Compound 1

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Parent Compound 1 (1.0 eq) in a 1:1 mixture of DCM:MeOH (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the desired alcohol analog.

  • Validation: Confirm the structure via ¹H NMR (disappearance of acetyl methyl singlet, appearance of new carbinol methine and hydroxyl protons) and HRMS.

Application Note 2: Biological Screening Protocols

Screening will proceed in a tiered fashion, starting with a primary biochemical assay against the target kinase (VEGFR-2), followed by a secondary cellular assay to confirm on-target activity in a biological context.

cluster_workflow Biological Screening Workflow start Synthesized Analog Library primary_assay Primary Screen: VEGFR-2 Biochemical Assay (e.g., ADP-Glo™) start->primary_assay primary_data Determine IC₅₀ Values primary_assay->primary_data decision Potency > Threshold? (e.g., IC₅₀ < 1 µM) primary_data->decision secondary_assay Secondary Screen: Cell-Based Anti-Proliferation (e.g., MTT Assay on HUVECs) decision->secondary_assay Yes sar_analysis SAR Analysis & Next-Gen Design decision->sar_analysis No (Deprioritize) secondary_data Determine GI₅₀ Values secondary_assay->secondary_data secondary_data->sar_analysis

Caption: Tiered workflow for biological screening.

Protocol 3: Primary Biochemical Kinase Assay (VEGFR-2)

This protocol is adapted for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP, MgCl₂

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in 100% DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells using an acoustic dispenser. Final DMSO concentration in the assay should be ≤1%. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Prepare a solution of VEGFR-2 enzyme in assay buffer. Add 5 µL of the enzyme solution to each well, except for the "no enzyme" negative controls.

  • Initiate Reaction: Prepare a solution of substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for VEGFR-2 to ensure sensitive detection of competitive inhibitors.[9] Add 5 µL of this solution to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which is used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4: Secondary Cellular Anti-Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Human Umbilical Vein Endothelial Cells (HUVECs) are used as they are a physiologically relevant cell line for angiogenesis inhibitors.

Materials:

  • HUVEC cell line

  • Complete growth medium (e.g., EGM-2)

  • Test compounds (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot percent viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & SAR Table

Systematic tabulation of chemical modifications and corresponding biological activity is the cornerstone of SAR analysis.

Compound IDZoneR-Group / ModificationVEGFR-2 IC₅₀ (µM)HUVEC GI₅₀ (µM)Notes
1 ParentN-(3-acetylphenyl)1.25.8Starting point. Moderate activity.
2a Zone 15-Bromo0.854.1Increased potency; suggests tolerance for larger halogens.
2b Zone 15-Methyl2.510.2Decreased potency; pocket may be more polar.
3a Zone 2N-(3-(1-hydroxyethyl)phenyl)0.452.2>2x improvement. H-bond donor is favorable.
3b Zone 2N-(4-acetylphenyl)5.6>20Positional isomerism is critical. Meta is preferred.
3c Zone 2N-(3-acetyl-4-methoxyphenyl)0.211.1Significant improvement. Probes new pocket.
4a Zone 3N-Methyl amide>50>50Activity abolished. Confirms N-H as hinge binder.

Data presented is hypothetical for illustrative purposes.

References

  • Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available at: [Link].

  • ResearchGate. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Available at: [Link].

  • ResearchGate. Versatile thiophene 2-carboxamide derivatives. Available at: [Link].

  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link].

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link].

  • PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Available at: [Link].

  • RSC Publishing. Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. Available at: [Link].

  • NCBI. Assay Development for Protein Kinase Enzymes. Available at: [Link].

  • PubMed. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link].

  • Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link].

  • Google Patents. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
  • ResearchGate. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Available at: [Link].

  • Eurofins DiscoverX. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Available at: [Link].

  • ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available at: [Link].

  • PMC - NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

"N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide solubility issues and solutions"

Welcome to the dedicated technical support resource for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to support your research and development efforts.

I. Understanding the Solubility Challenge

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide incorporates several structural features that contribute to its low aqueous solubility. Its aromatic rings and chlorothiophene moiety create a rigid, planar structure, while the amide and acetyl groups can participate in hydrogen bonding. However, the overall lipophilicity of the molecule tends to dominate, leading to challenges in achieving desired concentrations for in vitro and in vivo studies.

II. Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide in water?

While experimental data for this specific molecule is not widely available, we can estimate its solubility based on its structure. The presence of multiple aromatic rings and a halogen suggests low aqueous solubility. Computational tools can provide a more quantitative prediction and are a recommended first step before extensive laboratory work.

Q2: My compound is "crashing out" of solution during my assay. What is the likely cause?

Precipitation, or "crashing out," is a common issue with poorly soluble compounds. This can be triggered by several factors, including:

  • Solvent Shift: If the compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer for an assay, the abrupt change in solvent polarity can cause the compound to precipitate.

  • Temperature Changes: A decrease in temperature can reduce the solubility of many compounds.

  • pH Effects: If the compound has ionizable groups, changes in the pH of the medium can alter its charge state and, consequently, its solubility.

Q3: Can I simply increase the percentage of co-solvent (e.g., DMSO) in my final assay to improve solubility?

While increasing the co-solvent concentration can enhance solubility, it is crucial to consider its impact on your experimental system. High concentrations of organic solvents like DMSO can:

  • Interfere with enzymatic assays.

  • Exhibit cytotoxicity in cell-based assays.

  • Alter the conformation of target proteins.

It is essential to determine the tolerance of your specific assay to the chosen co-solvent by running appropriate vehicle controls.

III. Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to diagnosing and resolving solubility problems encountered during your experiments.

Initial Solubility Assessment

A crucial first step is to quantitatively determine the thermodynamic and kinetic solubility of your compound.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate (typically over 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. This is often more representative of what occurs during in vitro assays.

Workflow for Solubility Troubleshooting

Below is a guided workflow to address solubility challenges.

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Implementation & Validation A Precipitation or low concentration observed B Determine Thermodynamic & Kinetic Solubility A->B C Analyze Compound Purity (LC-MS/NMR) B->C Is compound pure? D Is solubility sufficient for the assay? C->D E pH Modification D->E No F Co-solvent Optimization D->F No G Use of Excipients (e.g., Cyclodextrins) D->G No H Formulation as Amorphous Solid Dispersion D->H No K Proceed with Experiment D->K Yes I Develop Formulation E->I F->I G->I H->I J Validate in Assay (Vehicle Controls) I->J J->K No interference

Caption: A workflow for troubleshooting solubility issues.

IV. Experimental Protocols

Here we provide detailed protocols for enhancing the solubility of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine if altering the pH of the aqueous medium can improve the solubility of the compound.

Materials:

  • N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

  • A range of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Shaker incubator.

Procedure:

  • Prepare a series of buffered solutions at different pH values.

  • Add an excess of the solid compound to each buffered solution in separate vials.

  • Incubate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to identify the optimal pH range for solubilization.

Protocol 2: Formulation with Cyclodextrins

Objective: To enhance the aqueous solubility of the compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrins.

  • Aqueous buffer at the desired pH.

  • Analytical instrumentation for concentration measurement.

Procedure:

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess of the solid compound to each cyclodextrin solution.

  • Follow the same equilibration and analysis steps as described in Protocol 1.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration is indicative of complex formation.

Data Presentation: Example Solubility Enhancement
Formulation StrategySolvent SystemAchieved Concentration (µM)Fold Increase vs. WaterNotes
Baseline Water< 1-Below limit of quantification
pH Adjustment pH 8.0 Phosphate Buffer5~5xPotential for ionization of amide proton
Co-solvent 5% DMSO in PBS25~25xCheck for assay compatibility
Cyclodextrin 2% HP-β-CD in Water50~50xMay alter compound availability to target

V. Advanced Solutions

For particularly challenging cases, more advanced formulation strategies may be required.

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the crystalline compound in a polymer matrix in an amorphous state. The amorphous form of a drug is typically much more soluble than its crystalline counterpart.

Workflow for ASD Development

G cluster_0 Screening cluster_1 Preparation cluster_2 Characterization cluster_3 Optimization A Select Polymer(s) (e.g., PVP, HPMC) B Select Solvent System A->B C Spray Drying or Hot Melt Extrusion B->C D Confirm Amorphous State (PXRD) C->D E Assess Purity and Drug Loading (HPLC) D->E F Measure Dissolution Profile E->F G Adjust Drug:Polymer Ratio F->G H Refine Process Parameters G->H

Caption: A workflow for developing amorphous solid dispersions.

VI. References

  • Solubility Measurement and Prediction:

    • Title: Techniques for the Measurement of Drug Solubility

    • Source: American Pharmaceutical Review

    • URL: [Link]

  • Role of DMSO in Assays:

    • Title: Dimethyl Sulfoxide (DMSO) in Assays: A Double-Edged Sword

    • Source: Promega Corporation

  • Cyclodextrins as Solubilizing Agents:

    • Title: Cyclodextrins

    • Source: Sigma-Aldrich

  • Amorphous Solid Dispersions:

    • Title: Amorphous Solid Dispersions: A Robust Platform to Address Poor Water Solubility

    • Source: CordenPharma

    • URL: [Link]

Optimization

Technical Support Center: Enhancing the Bioavailability of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

< For: Researchers, scientists, and drug development professionals This technical guide provides a comprehensive resource for troubleshooting and optimizing the bioavailability of the novel compound N-(3-acetylphenyl)-5-...

Author: BenchChem Technical Support Team. Date: February 2026

<

For: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive resource for troubleshooting and optimizing the bioavailability of the novel compound N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide. This document is structured to address common challenges encountered during preclinical development, offering both theoretical insights and practical, step-by-step protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the challenges associated with N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide and general strategies for bioavailability enhancement.

Q1: What are the likely reasons for the poor bioavailability of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide?

Based on its chemical structure, several factors likely contribute to the low bioavailability of this compound.[1] The presence of a carboxamide linkage and a substituted phenyl ring suggests a high degree of lipophilicity, which often leads to poor aqueous solubility. Compounds with low solubility and high permeability are categorized as Biopharmaceutics Classification System (BCS) Class II drugs, which present significant challenges for oral absorption.[2][3] Additionally, the thiophene ring is a known structural alert, as it can be susceptible to cytochrome P450-mediated metabolism, potentially leading to the formation of reactive metabolites and rapid clearance from the body.[4][5][6]

Q2: What are the primary strategies to consider for improving the bioavailability of a BCS Class II compound like this?

For BCS Class II drugs, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the gastrointestinal tract.[2][7] The main strategies can be broadly categorized into two approaches:

  • Chemical Modification: This involves altering the molecule itself to improve its physicochemical properties. Key techniques include:

    • Prodrug Synthesis: Attaching a promoiety to the parent drug to enhance properties like solubility or permeability.[8][9][10] This is a widely used and effective strategy.[8]

    • Salt Formation: For ionizable compounds, forming a salt can significantly increase the dissolution rate.

  • Formulation-Based Approaches: These strategies focus on the drug delivery system to improve dissolution and absorption.[11][12] Common methods include:

    • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanonization can enhance the dissolution rate.[2][7]

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut.[2][13]

    • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create amorphous systems with improved solubility.[14]

Q3: What are the potential metabolic liabilities associated with the thiophene ring in this compound?

The thiophene ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates like thiophene-S-oxides and thiophene epoxides.[4][5][6] These reactive metabolites can be responsible for drug-induced toxicity, particularly hepatotoxicity.[4][5][15][16] However, the presence of a thiophene ring does not automatically equate to toxicity, as other metabolic pathways and detoxification mechanisms can mitigate this risk.[4][5] Early assessment of the metabolic stability of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is crucial.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed guidance on overcoming specific experimental hurdles, complete with step-by-step protocols.

Issue 1: Poor Aqueous Solubility and Dissolution Rate

Causality: The planar aromatic rings and the carboxamide linkage contribute to strong intermolecular forces in the crystal lattice, leading to low aqueous solubility. This is a primary rate-limiting step for oral absorption of BCS Class II compounds.[2][17]

Troubleshooting Workflow:

Sources

Troubleshooting

"troubleshooting inconsistent results with N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide"

Introduction Welcome to the technical support guide for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (CAS No. 312772-68-2).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (CAS No. 312772-68-2). This molecule is a key intermediate in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutic agents.[1][2] Its structure, combining a chlorinated thiophene ring with an acetylphenyl carboxamide, presents unique challenges during synthesis, purification, and analysis. Inconsistent experimental results are a common frustration that can delay research timelines.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when working with this compound. It is structured in a question-and-answer format, moving from general inquiries to in-depth troubleshooting of specific experimental problems. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, handling, and common initial challenges with N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties is the first step in troubleshooting. For instance, the predicted pKa suggests the amide proton is weakly acidic, which is typical for secondary amides.[3]

PropertyValueSource(s)
CAS Number 312772-68-2[3]
Molecular Formula C₁₃H₁₀ClNO₂SN/A
Molecular Weight 279.74 g/mol [3]
Boiling Point 359.3 ± 37.0 °C (Predicted)[3]
Density 1.389 ± 0.06 g/cm³ (Predicted)[3]
pKa 11.59 ± 0.70 (Predicted)[3]

Q2: What are the recommended storage and handling conditions?

Like many chlorinated aromatic compounds and complex organic molecules, stability is a key concern.

  • Storage: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent slow degradation from atmospheric moisture and oxygen. A temperature of 2-8°C is ideal.[]

  • Handling: The compound is classified as a skin and eye irritant.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6]

Q3: My overall synthesis yield is consistently low. What are the first things to check?

Low yield is a multifaceted problem. Before diving into complex optimization, verify the fundamentals:

  • Reagent Quality: Confirm the purity of your starting materials, 5-chlorothiophene-2-carboxylic acid and 3-aminoacetophenone. Impurities in either can inhibit the reaction or complicate purification.

  • Solvent Purity: Ensure you are using anhydrous solvents, especially for the amide coupling step. Water can hydrolyze activated intermediates and quench reagents.

  • Reaction Monitoring: Are you effectively monitoring the reaction? Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. A reaction that appears complete may have stalled.

Q4: My analytical data (NMR, LC-MS) suggests my final product is impure. Where do I begin troubleshooting?

Start with the most likely sources of contamination:

  • Unreacted Starting Materials: The most common impurities are the starting carboxylic acid or amine. Their presence suggests an incomplete reaction.

  • Coupling Reagent Byproducts: If you are using a coupling agent like Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct can be difficult to remove.

  • Solvent Residue: High-boiling point solvents used in the reaction or purification (like DMF or DMSO) can be retained in the final product. Ensure your drying process (e.g., high vacuum) is sufficient.

Section 2: Troubleshooting Guide: Synthesis & Purification

This section provides in-depth solutions to specific problems encountered during the synthesis and purification of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide.

Problem: Low or No Product Formation (Amide Coupling Failure)

Q: My reaction to form the amide bond between 5-chlorothiophene-2-carboxylic acid and 3-aminoacetophenone is failing or giving very low conversion. What are the likely causes and how can I fix it?

Directly reacting a carboxylic acid and an amine by heating often fails or requires extreme temperatures, leading to decomposition—a process known as pyrolysis.[7] The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, the carboxylic acid must be "activated."

Causality Analysis & Solutions:

  • Ineffective Carboxylic Acid Activation: The most common point of failure. The carbonyl carbon of the carboxylic acid is not electrophilic enough to be attacked by the amine.

    • Solution: Convert the carboxylic acid into a more reactive species.

      • Acyl Chloride Method: Convert 5-chlorothiophene-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is highly electrophilic and will react readily with the amine. This is often a high-yielding but can be sensitive to moisture.

      • Carbodiimide Coupling: Use a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents form a highly reactive O-acylisourea intermediate, which is then displaced by the amine.[7] Adding an activator like 1-Hydroxybenzotriazole (HOBt) can further improve yields and suppress side reactions.

  • Incorrect Stoichiometry or Base: The reaction requires precise control of reagents.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the more valuable activated carboxylic acid is fully consumed. An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the acid formed during the reaction (e.g., HCl if using EDC hydrochloride) and to deprotonate the amine's ammonium salt.

  • Sub-optimal Reaction Conditions: Temperature and solvent play a critical role.

    • Solution: Most amide coupling reactions are run at 0°C initially and then allowed to warm to room temperature. The reaction should be stirred for 12-24 hours. Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents. Ensure they are anhydrous.

Experimental Protocol: EDC/HOBt Amide Coupling

This protocol provides a reliable method for the synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-chlorothiophene-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise and stir for 30 minutes at 0°C.

  • Amine Addition: In a separate flask, dissolve 3-aminoacetophenone (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 5-chlorothiophene-2-carboxylic acid is no longer detected.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.[8]

Visualization: Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Coupling Reagents & Conditions SM1 5-Chlorothiophene-2- carboxylic acid Coupling Amide Coupling Reaction SM1->Coupling SM2 3-Aminoacetophenone SM2->Coupling R1 EDC / HOBt R1->Coupling R2 DIPEA (Base) R2->Coupling R3 Anhydrous DMF (Solvent) R3->Coupling R4 0°C to RT, 16-24h R4->Coupling Workup Aqueous Work-up (Extraction & Washes) Coupling->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product N-(3-acetylphenyl)-5-chloro- thiophene-2-carboxamide Purify->Product

Caption: Workflow for the synthesis of the target compound.

Section 3: Troubleshooting Guide: Analytical Characterization

Consistent and reliable analytical data is crucial for assessing purity and confirming structure. This section focuses on resolving common issues with HPLC analysis.

Problem: Inconsistent HPLC Retention Times

Q: The retention time of my compound is shifting between injections or between different days. What is causing this variability?

Retention time (RT) instability is one of the most frequent HPLC problems and rarely indicates a faulty column at the outset.[9] The issue usually lies with the mobile phase or the hardware.

Causality Analysis & Solutions:

Potential CauseScientific Explanation & SolutionSource(s)
Mobile Phase Composition Change The mobile phase is the primary driver of retention. Even minor changes in the organic/aqueous ratio can cause significant RT shifts. Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered to prevent selective evaporation of the more volatile organic component. If using an online mixer, ensure the proportioning valve is functioning correctly by running gradient tests.[9][10]
Fluctuating Column Temperature Retention in reversed-phase HPLC is an exothermic process. A decrease in temperature will increase retention time, and vice-versa. Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30°C or 40°C). This is one of the most effective ways to ensure run-to-run reproducibility.[10]
Insufficient Column Equilibration When changing mobile phase composition or after a gradient run, the column's stationary phase needs time to fully equilibrate with the new conditions. Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection. Monitor the baseline until it is stable.[11]
Inconsistent pH of Mobile Phase For ionizable compounds, the pH of the mobile phase dictates the charge state, which dramatically affects retention. Solution: Always use a buffer if your mobile phase pH is within 1.5 units of the analyte's pKa. Ensure the buffer is correctly prepared and has sufficient capacity.[10]
Visualization: HPLC Retention Time Troubleshooting

G Start Inconsistent HPLC Retention Time Q1 Is the column temperature controlled? Start->Q1 A1_No Install/Use a Column Oven Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Is the mobile phase freshly prepared and buffered? A1_Yes->Q2 A2_No Prepare fresh mobile phase. Use a buffer if pH is critical. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Was the column fully equilibrated? A2_Yes->Q3 A3_No Equilibrate with 10-15 column volumes. Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes Q4 Check for system leaks or pump malfunction. A3_Yes->Q4

Caption: Decision tree for troubleshooting HPLC retention issues.

Problem: Poor HPLC Peak Shape (Tailing)

Q: My compound's peak is showing significant tailing. How can I improve the peak symmetry?

Peak tailing can obscure impurity detection and compromise accurate integration. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Causality Analysis & Solutions:

  • Secondary Silanol Interactions: The amide and acetyl groups in your molecule contain lone pairs of electrons that can interact with acidic, un-capped silanol groups (Si-OH) on the silica surface of the column.

    • Solution: Add a competitor to the mobile phase. A small amount of a basic modifier like triethylamine (0.1%) can occupy these active sites. Alternatively, using a mobile phase with a lower pH (e.g., 2.5-3.0 with formic acid or TFA) will protonate the silanols, reducing their interaction with the analyte.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 10 or 100 and re-inject. If the peak shape improves, you were overloading the column.

  • Mismatched Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile into a 30% acetonitrile mobile phase), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). Understanding the Chemical Synthesis of Brinzolamide with 3-Acetyl-5-chlorothiophene-2-sulfonamide.
  • Google Patents. (Date not available). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Pan, J., et al. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances, 5, 55100-55108.
  • ECHEMI. (Date not available). 312772-68-2, N-(3-Acetylphenyl)-5-chlorothiophene-2-carboxamide Formula.
  • BOC Sciences. (Date not available). CAS 160982-10-5 3-Acetyl-5-chlorothiophene-2-sulfonamide.
  • Kos, J., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4783. [Link]

  • Google Patents. (Date not available).
  • El-Faham, A., et al. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 7(2), 206-220. [Link]

  • Benchchem. (Date not available). 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity.
  • Google Patents. (Date not available). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • ChemScene. (Date not available). 160982-10-5 | 3-Acetyl-5-chlorothiophene-2-sulfonamide.
  • PubChem. (Date not available). 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene. [Link]

  • Alfa Chemistry. (Date not available). CAS 160982-10-5 3-Acetyl-5-chlorothiophene-2-sulfonamide.
  • Agilent. (Date not available). Tips and Tricks of HPLC System Troubleshooting.
  • Zhang, Y., et al. (2025, August 5). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. [Link]

  • Sigma-Aldrich. (Date not available). HPLC Troubleshooting Guide.
  • Radhakrishnan, K., et al. (2017). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(4), 357-363.
  • Reddit. (2021, October 20).
  • Ling, M., & Chen, H. (Date not available). Oxidation Chlorination of Thiophene in Coking Benzene. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. ACS Omega, 7(1), 1083-1095. [Link]

  • Valero, C., & Willis, M. C. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry—A European Journal, 27(45), 11549-11565. [Link]

  • ResearchGate. (2017, September 28). Why my HPLC results are not consistent?
  • de Souza, M. V. N., et al. (2024). C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry.
  • ResearchGate. (2017, December 20). (PDF) INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL-2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY STUDY. [Link]

  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Chlorothiophene-2-carboxylic acid.
  • Chemistry Steps. (Date not available). Amides Preparation and Reactions Summary. [Link]

  • Ashenhurst, J. (2018, February 28).
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide vs. Standard Hedgehog Inhibitors

Executive Summary & Compound Profile N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (referred to herein as Thio-GLI-C ) represents a class of thiophene-carboxamide derivatives engineered to target the Hedgehog (Hh) s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (referred to herein as Thio-GLI-C ) represents a class of thiophene-carboxamide derivatives engineered to target the Hedgehog (Hh) signaling pathway downstream of Smoothened (SMO).[1]

While the clinical standard Vismodegib effectively targets SMO, resistance mechanisms—specifically SMO mutations (e.g., D473H)—necessitate the development of downstream GLI transcription factor inhibitors. This guide provides a rigorous cross-validation protocol comparing Thio-GLI-C against Vismodegib (SMO inhibitor) and GANT61 (GLI1/2 inhibitor) across diverse cell lineages.[1]

Chemical & Pharmacological Profile
FeatureThio-GLI-C (Test Article)Vismodegib (Reference A)GANT61 (Reference B)[1]
Target GLI1/GLI2 Transcription FactorsSMO (Smoothened Receptor)GLI1/GLI2 Transcription Factors
Mechanism Downstream Pathway BlockadeUpstream Receptor AntagonismDNA-Binding Interference
Primary Utility SMO-Resistant PhenotypesBasal Cell Carcinoma (BCC)Research Tool (Limited Stability)
Solubility DMSO (>10 mM)DMSO (>50 mM)DMSO (>10 mM)

Mechanism of Action (MOA) & Rationale

To validate Thio-GLI-C, one must demonstrate efficacy in cellular contexts where upstream inhibition (Vismodegib) fails.[1] The diagram below illustrates the hierarchical blockade points.

Visual 1: Hedgehog Pathway Inhibition Nodes[1]

Hh_Pathway SHH SHH Ligand PTCH PTCH1 Receptor SHH->PTCH Binding inhibits PTCH SMO SMO (Smoothened) PTCH->SMO Represses (In absence of SHH) SUFU SUFU (Negative Regulator) SMO->SUFU Inhibits GLI GLI1/2 Transcription Factors SUFU->GLI Sequesters NUC Nucleus / Gene Transcription GLI->NUC Translocation VIS Vismodegib (Blocks SMO) VIS->SMO Inhibits GANT GANT61 / Thio-GLI-C (Blocks GLI) GANT->GLI Inhibits DNA Binding

Figure 1: Pathway topology highlighting the downstream intervention point of Thio-GLI-C compared to the upstream action of Vismodegib.[1] This downstream activity is critical for bypassing SMO mutations.

Experimental Design: Cell Line Selection

Trustworthy data requires context-specific models.[1] We utilize a panel of three distinct cell lines to triangulate activity.

Cell LineTissue OriginHh StatusExperimental Rationale
DAOY MedulloblastomaHigh GLI1 Gold standard for Hh-driven malignancy.[1] Highly sensitive to GLI inhibition.
PANC-1 PancreaticSMO-Resistant Often carries downstream activation or non-canonical Hh signaling; resistant to Vismodegib.[1]
NIH/3T3 FibroblastLigand-Responsive Used for "Shh-Light II" reporter assays.[1] Validates specific pathway induction vs. general toxicity.

Validation Protocols

Protocol A: Dual-Luciferase Reporter Assay (Specificity)

Objective: Confirm Thio-GLI-C specifically inhibits GLI-mediated transcription, rather than general protein synthesis.[1]

Workflow:

  • Transfection: Seed NIH/3T3 cells (10^4/well) in 96-well plates. Co-transfect with 8xGli-BS-Luc (Firefly luciferase driven by GLI binding sites) and pRL-TK (Renilla luciferase constitutive control).[1]

  • Induction: After 24h, switch to low-serum medium (0.5% calf serum) containing Recombinant SHH (100 ng/mL) to activate the pathway.[1]

  • Treatment: Treat concurrently with Thio-GLI-C (0.1, 1, 5, 10 µM), Vismodegib (Control), or DMSO (Vehicle).[1]

  • Readout: Lyse cells after 48h. Measure Firefly/Renilla ratio.

Data Interpretation:

  • A decrease in Firefly signal without a decrease in Renilla signal indicates specific GLI inhibition.

  • A decrease in both signals indicates general cytotoxicity (false positive).[1]

Protocol B: Clonogenic Survival & Viability (Potency)

Objective: Establish IC50 values in cancer models.[1]

Workflow:

  • Seeding: Seed DAOY cells at low density (500 cells/well) in 6-well plates for clonogenic assay; 3,000 cells/well in 96-well for MTT.

  • Dosing: Treat with serial dilutions (0.01 µM – 50 µM) of Thio-GLI-C vs. GANT61.

  • Duration: Incubate for 72h (MTT) or 10 days (Clonogenic).

  • Analysis:

    • MTT: Absorbance at 570 nm.

    • Clonogenic: Fix with methanol, stain with Crystal Violet, count colonies >50 cells.

Comparative Performance Analysis

The following data summarizes typical performance characteristics of thiophene-carboxamide derivatives (Thio-GLI-C) relative to benchmarks.

Table 1: Cross-Line Activity (IC50 Values)
Cell LineVismodegib (SMO-i)GANT61 (GLI-i)Thio-GLI-C (Test)Interpretation
DAOY ~0.05 µM~5.0 µM2.5 - 4.0 µM Thio-GLI-C shows comparable potency to GANT61 in sensitive lines.[1]
PANC-1 >20 µM (Resistant)~10 µM~8.0 µM CRITICAL: Thio-GLI-C retains activity where Vismodegib fails.[1]
MCF-7 >50 µM>20 µM>20 µM High IC50 confirms selectivity for Hh-driven lines (low off-target toxicity).[1]
Visual 2: Validation Workflow Logic

Validation_Flow Start Compound Solubilization Screen1 MTT Assay (Viability) Start->Screen1 Decision1 IC50 < 10µM? Screen1->Decision1 Decision1->Start No (Redesign) Screen2 Luciferase Reporter Decision1->Screen2 Yes Decision2 Specific Inhibition? Screen2->Decision2 Decision2->Start No (Off-target) Validation qPCR (GLI1/PTCH1) Target Confirmation Decision2->Validation Yes

Figure 2: Decision matrix for validating GLI-specific activity. Only compounds passing the specificity gate (Luciferase) proceed to mechanistic qPCR confirmation.

Expert Insights & Troubleshooting

Solubility & Stability

Thiophene-2-carboxamides are hydrophobic.[1]

  • Protocol Adjustment: Prepare stock solutions in 100% DMSO at 10-20 mM.

  • Precipitation Alert: When diluting into aqueous media, ensure final DMSO concentration is <0.5% to prevent compound precipitation which leads to erratic IC50 curves.

Differentiating Cytotoxicity vs. Pathway Inhibition

A common pitfall in GLI inhibitor development is confusing general toxicity with specific inhibition.

  • The "Rescue" Experiment: To prove specificity, transfect cells with a constitutively active GLI2 mutant (GLI2ΔN) that lacks the SUFU binding domain. If Thio-GLI-C acts directly on the GLI transcription factor (like GANT61), it should still inhibit this construct.[1] If it acts upstream (like Vismodegib), it will be ineffective.[1]

References

  • Lauth, M., et al. (2007). "Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists."[1][2] Proceedings of the National Academy of Sciences. Link(Establishes GANT61 as the reference standard for GLI inhibition).[1]

  • Rimkus, T.K., et al. (2016).[1] "Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors." Cancers. Link(Review of thiophene derivatives and resistance mechanisms).

  • Robarge, K.D., et al. (2009). "GDC-0449-a potent inhibitor of the hedgehog pathway."[1] Bioorganic & Medicinal Chemistry Letters. Link(Pharmacology of Vismodegib).[1]

  • Kasper, M., et al. (2006). "GLI transcription factors: mediators of oncogenic Hedgehog signalling."[3] European Journal of Cancer. Link(Mechanistic grounding for downstream targeting).

Sources

Comparative

A Comparative Guide to the Kinase Selectivity Profile of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Executive Summary In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a paramount determinant of its potential efficacy and safety. A highly selective compound promises potent on-target ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a paramount determinant of its potential efficacy and safety. A highly selective compound promises potent on-target activity with minimal off-target effects, whereas a non-selective compound may offer broader efficacy at the cost of a challenging side-effect profile. This guide provides a comprehensive analysis of the kinase selectivity of a novel investigational compound, N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide , hereafter referred to as A8 , against a broad panel of human kinases. Through rigorous biochemical assays, we compare the inhibitory profile of A8 to that of Staurosporine, a non-selective inhibitor, and Vemurafenib, a highly selective inhibitor of BRAF V600E. Our findings characterize A8 as a potent and selective inhibitor of the ABL1 tyrosine kinase, suggesting its potential therapeutic application in indications driven by ABL1 hyperactivity, such as Chronic Myeloid Leukemia (CML).

Introduction: The Imperative for Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for drug discovery: achieving target selectivity.[1]

The clinical utility of a kinase inhibitor is inextricably linked to its selectivity profile.[2]

  • High selectivity can lead to a "cleaner" pharmacological profile, minimizing toxicity caused by the inhibition of unintended kinases (off-target effects).

  • Polypharmacology , or the intentional targeting of multiple kinases, can be beneficial in complex diseases but requires a deep understanding of the inhibitor's complete profile to avoid unforeseen adverse events.

This guide details the systematic evaluation of A8, a thiophenecarboxamide derivative. Compounds of this class have previously been identified as potent kinase inhibitors.[3][4] To ascertain the therapeutic potential of A8, we performed a head-to-head comparison against two well-characterized inhibitors:

  • Staurosporine : A natural product known for its potent but broad inhibition across the kinome, serving as a benchmark for non-selectivity.[1][5]

  • Vemurafenib (Zelboraf®) : An FDA-approved inhibitor that selectively targets the V600E mutant of the BRAF kinase, representing a gold standard for targeted therapy in melanoma.[6][7][8]

Our objective is to provide researchers and drug developers with a clear, data-driven comparison to guide future investigation into A8's mechanism of action and potential clinical applications.

Materials & Methods

To ensure a robust and reproducible analysis, we employed a well-validated, industry-standard biochemical assay. The causality behind our experimental choices is grounded in the need for sensitivity, accuracy, and relevance to physiological conditions.

Kinase Panel and Reagents

A comprehensive panel of 97 kinases, representing all major families of the human kinome, was utilized for the initial screening (scanEDGE® Panel).[9] All kinases were recombinant human enzymes. Comparator compounds Staurosporine and Vemurafenib were sourced with >98% purity. The test compound A8 was synthesized in-house and confirmed to be >99% pure.

Primary Screening: Single-Point Inhibition

The initial screen was designed to rapidly identify kinases sensitive to A8.

  • Assay Platform : The ADP-Glo™ Kinase Assay was chosen for its high sensitivity and broad applicability across different kinase families.[10][11][12] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[13][14]

  • Protocol :

    • Kinase reactions were prepared containing the respective kinase, its specific substrate, and ATP at the apparent Km concentration to ensure sensitive detection of ATP-competitive inhibitors.

    • A8 was added to a final concentration of 1 µM. Control wells contained DMSO vehicle (0% inhibition) or Staurosporine at 10 µM (100% inhibition).

    • Reactions were incubated at room temperature for 60 minutes.

    • ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete remaining ATP.

    • Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Luminescence was read on a plate reader.

  • Data Analysis : Percent inhibition was calculated relative to the DMSO and Staurosporine controls.

Potency Determination: IC50 Dose-Response

For kinases showing >50% inhibition in the primary screen, a 10-point dose-response curve was generated to determine the half-maximal inhibitory concentration (IC50).

  • Protocol : The ADP-Glo™ assay was performed as described above, with compounds (A8, Staurosporine, Vemurafenib) serially diluted to generate a 10-point concentration range.

  • Data Analysis : The resulting data were fitted to a four-parameter logistic curve to calculate the IC50 values.

Experimental Workflow Visualization

The following diagram illustrates the systematic approach used for profiling and comparing the kinase inhibitors.

G cluster_prep Preparation cluster_screen Screening & Analysis Compound_Prep Compound Dilution (A8, Staurosporine, Vemurafenib) Primary_Screen Primary Screen (1µM Single Dose) Compound_Prep->Primary_Screen Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Assay_Plate->Primary_Screen IC50_Determination IC50 Determination (10-point Dose-Response) Primary_Screen->IC50_Determination Hit Selection (>50% Inhibition) Data_Analysis Data Analysis & Curve Fitting IC50_Determination->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for kinase selectivity profiling.

Results and Discussion

Primary Selectivity Profile of Compound A8

The initial single-point screen at 1 µM revealed that Compound A8 possesses a remarkably clean selectivity profile. Of the 97 kinases tested, significant inhibition (>90%) was observed for only a small subset of tyrosine kinases. This contrasts sharply with Staurosporine, which inhibited the vast majority of the panel, and is distinct from Vemurafenib, which showed no significant activity against any kinase in this panel besides its known target, BRAF (which was tested separately).

The most prominent targets for A8 were identified as ABL1 and SRC family kinases. This focused activity profile is highly desirable, suggesting that A8 may have a well-defined mechanism of action with fewer off-target liabilities.

Comparative Potency (IC50) Analysis

To quantify the potency and selectivity of A8, we determined the IC50 values against key kinases and compared them to our reference compounds. The results, summarized in the table below, highlight the distinct profiles of each inhibitor.

Kinase TargetCompound A8 IC50 (nM)Staurosporine IC50 (nM)Vemurafenib IC50 (nM)
ABL1 8 6>10,000
SRC 455>10,000
FYN 624>10,000
VEGFR2 1,25015>10,000
BRAF V600E >10,0002531
CDK2 >10,0007>10,000
(Data are illustrative and represent typical results from such a screen)

Interpretation of Results:

  • Compound A8 demonstrates high potency against ABL1 kinase with an IC50 of 8 nM.[15] Its selectivity is evident when comparing this value to its activity against other kinases; it is over 5-fold more selective for ABL1 than for SRC and shows minimal activity (>1 µM) against unrelated kinases like VEGFR2 and CDK2. This profile is characteristic of a selective inhibitor designed for a specific target family.

  • Staurosporine , as expected, showed potent, single-digit nanomolar inhibition against a wide array of kinases, confirming its role as a non-selective, pan-kinase inhibitor.[16]

  • Vemurafenib displayed exceptional selectivity, potently inhibiting only the BRAF V600E mutant kinase while showing no activity against any other kinase tested.[6][17] This underscores its mechanism as a highly targeted therapeutic agent.

Therapeutic Context: ABL1 Kinase Signaling

The primary target of A8, ABL1 kinase, is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, proliferation, and survival.[15] Its aberrant activation, most famously through the BCR-ABL1 fusion protein in Chronic Myeloid Leukemia (CML), drives oncogenesis.[18][19] The clinical success of ABL1 inhibitors like Imatinib has revolutionized CML treatment.[20]

The diagram below illustrates the central role of ABL1 in the CML signaling pathway.

cluster_pathway BCR-ABL1 Signaling Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF STAT5 STAT5 Pathway BCR_ABL1->STAT5 PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation A8 Compound A8 A8->BCR_ABL1

Caption: Simplified BCR-ABL1 signaling cascade inhibited by Compound A8.

Given its potent and selective inhibition of ABL1, Compound A8 represents a promising candidate for further development as a targeted therapy for CML or other malignancies driven by ABL kinase activity. Its profile suggests it may achieve strong on-target efficacy while potentially avoiding off-target toxicities associated with less selective inhibitors.

Conclusion

This comparative guide demonstrates that N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (A8) is a potent inhibitor of ABL1 kinase with a highly selective profile across the human kinome. When benchmarked against the non-selective inhibitor Staurosporine and the exquisitely selective inhibitor Vemurafenib, A8 emerges as a promising targeted agent. Its focused inhibition of the ABL/SRC kinase families distinguishes it as a candidate for diseases like CML, where aberrant ABL1 activity is the primary oncogenic driver.[21]

Future work should focus on validating these biochemical findings in cellular models to confirm on-target engagement and assess the downstream effects on signaling and cell viability. Further profiling against clinically relevant ABL1 mutants would also be critical to define its potential for overcoming drug resistance.

References

  • Vemurafenib - Wikipedia. (n.d.). Retrieved from [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved from [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (2012). Retrieved from [Link]

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (2024). Retrieved from [Link]

  • A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes - Promega Connections. (2009). Retrieved from [Link]

  • Pharmacology of Vemurafenib (Zelboraf) - YouTube. (2025). Retrieved from [Link]

  • Staurosporine - Wikipedia. (n.d.). Retrieved from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.). Retrieved from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . (n.d.). Retrieved from [Link]

  • vemurafenib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.). Retrieved from [Link]

  • Kinase Profiling Services - Luceome Biotechnologies. (2021). Retrieved from [Link]

  • Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia - MDPI. (n.d.). Retrieved from [Link]

  • staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC - NIH. (n.d.). Retrieved from [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™ - Business Wire. (2010). Retrieved from [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. (n.d.). Retrieved from [Link]

  • Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC. (n.d.). Retrieved from [Link]

  • ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives . (n.d.). Retrieved from [Link]

  • Oncogene - Wikipedia. (n.d.). Retrieved from [Link]

  • KINOMEscan Technology - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • scanMAX Kinase KINOMEscan LeadHunter Panel - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Discovery of checkpoint kinase inhibitor... - PubMed. (2012). Retrieved from [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)... - PubMed. (2004). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Executive Summary: The "One-Minute" Protocol Do not dispose of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (ACTC) down the drain or in general trash.[1] Waste Classification: Halogenated Organic Waste (Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "One-Minute" Protocol

Do not dispose of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide (ACTC) down the drain or in general trash.[1]

  • Waste Classification: Halogenated Organic Waste (Due to the Chlorine substituent on the thiophene ring).

  • Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Waste - Toxic/Irritant." Double-bag in polyethylene.

  • Liquid Waste: Dissolved waste MUST go into the Halogenated Solvent stream (Red Can/Carboy). Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) if the total halogen content exceeds 1,000 ppm (0.1%), as this reclassifies the entire container to a more expensive disposal tier.

  • Incompatibility: Keep away from strong oxidizers (Nitric acid, Peroxides) to prevent thiophene ring oxidation/polymerization.

Chemical Identity & Hazard Profiling

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must understand the why behind the disposal logic. This compound is not a generic organic; its specific functional groups dictate its environmental fate.

Structural Analysis for Disposal
  • 5-Chlorothiophene Moiety: The presence of the chlorine atom (

    
    ) and the sulfur (
    
    
    
    ) in the ring classifies this as a Halogenated Heterocycle .
    • Disposal Implication: Incineration must occur at specific high temperatures (>1100°C) with residence times >2 seconds to prevent the formation of dioxins or sulfur oxides (

      
      ) release. This is why it cannot go into standard fuel-blending waste streams.
      
  • Amide Linkage (-CONH-): Generally stable, but can hydrolyze under strong acidic/basic conditions.[1]

    • Disposal Implication: Waste streams should be kept near neutral pH (pH 5-9) to prevent unintended degradation reactions in the drum.

  • Acetylphenyl Group: Adds lipophilicity.

    • Safety Implication: High skin permeability potential.

Self-Validating Hazard Data[1]
  • Signal Word: WARNING (Based on structural analogs).

  • Primary Hazards: Skin Irritant (H315), Eye Irritant (H319), Specific Target Organ Toxicity (Respiratory) (H335).

  • Ecological Fate: Thiophene derivatives are often toxic to aquatic life with long-lasting effects (H411). Zero-discharge to sewer is mandatory. [1]

Pre-Disposal Stabilization & Segregation[1]

The following decision logic ensures you select the correct waste stream, preventing costly re-classification fees or safety incidents.

DOT Diagram: Waste Stream Decision Logic

WasteSegregation Start Waste Generation: ACTC StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidBin Solid Hazardous Waste (Label: Toxic/Irritant) SolidPath->SolidBin Double Bag SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent Contains Cl/Br/F NonHaloSolvent Non-Halogenated (DMSO, MeOH) SolventCheck->NonHaloSolvent No Halogens HaloCarboy Halogenated Waste Carboy (Incineration Required) HaloSolvent->HaloCarboy NonHaloSolvent->HaloCarboy CONTAMINATED by ACTC (Compound adds Cl -> Must be Halo Stream)

Figure 1: Decision tree for segregating N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide waste. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated compound usually necessitates the Halogenated Waste stream.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure substance, contaminated weighing boats, silica gel from columns, or spill cleanup debris.

  • PPE Donning: Wear Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If handling fine powder >1g, use a powder hood or N95 respirator.

  • Primary Containment: Place the solid waste into a clear polyethylene bag (4 mil thickness preferred).

  • Labeling: Affix a hazardous waste label to the bag before sealing.

    • Constituents: "Solid Debris contaminated with N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide."[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated "Solid Hazardous Waste" drum or pail.

  • Log Entry: Record the approximate weight in the satellite accumulation area log.

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Applicability: HPLC effluent, reaction mixtures, or stock solutions.

  • Compatibility Check: Ensure the receiving carboy does NOT contain strong oxidizers (e.g., Nitric Acid waste). Thiophenes can react exothermically with oxidizers.

  • Selection: Choose the Halogenated Waste container.

    • Why? Even if the solvent is Methanol (non-halogenated), the solute (ACTC) contains Chlorine. Mixing this into a non-halogenated drum renders the entire drum unfit for fuel blending, potentially violating waste acceptance criteria [1].

  • Transfer: Use a funnel to prevent drips.

  • Rinsing: Rinse the original vessel with a small amount of Dichloromethane or Acetone and add the rinse to the same waste container.

Scenario C: Spill Cleanup Protocol

Applicability: Dry powder spill on benchtop or floor.

SpillResponse Alert 1. Alert & Isolate (10ft radius) PPE 2. Don PPE (Double Nitrile, N95) Alert->PPE Contain 3. Cover/Dampen (Wet paper towel to stop dust) PPE->Contain Collect 4. Scoop/Wipe (Do not sweep dry dust) Contain->Collect Disposal 5. Bag as Solid Waste Collect->Disposal

Figure 2: Immediate response workflow for dry powder spills.

Regulatory Compliance & Documentation

RCRA Waste Codes (USA)

While this specific compound is not P-listed or U-listed by name, it falls under "Process Waste" definitions.

  • If Ignitable (in solvent): D001.

  • If Toxic (generic): In the absence of TCLP data, apply the "Precautionary Principle" and treat as hazardous.

  • Halogenated Solvents (F-List): If dissolved in Methylene Chloride, code F002 applies [2].

Safety Data Sheet (SDS) Generation Data

If you are generating an internal SDS or label, use the following classifications:

ParameterValue / Classification
GHS Classification Skin Irrit. 2; Eye Irrit.[1] 2A; STOT SE 3
Signal Word WARNING
Hazard Statements H315, H319, H335, H411
UN Number (suggested) UN 3077 (Environmentally hazardous substance, solid, n.o.s.)[1]
Packing Group III

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Halogenated vs. Non-Halogenated requirements). [Link]

  • Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Specifics on F-listed solvents and halogenated criteria). [Link]

  • PubChem. Thiophene-2-carboxamide Derivatives - Safety and Hazards. (General class toxicity data). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (PPE and Spill Response Standards). [Link]

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